molecular formula C12H16O4 B3390348 4-(2,4-Dimethoxyphenyl)butanoic acid CAS No. 96818-18-7

4-(2,4-Dimethoxyphenyl)butanoic acid

Cat. No.: B3390348
CAS No.: 96818-18-7
M. Wt: 224.25 g/mol
InChI Key: ULRYTCBBYQNVQO-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)butanoic acid is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-Dimethoxyphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dimethoxyphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-10-7-6-9(11(8-10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRYTCBBYQNVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(2,4-Dimethoxyphenyl)butanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Synthetic Methodologies for Drug Development

Executive Summary

4-(2,4-Dimethoxyphenyl)butanoic acid (CAS 96818-18-7) is a functionalized phenylbutanoic acid derivative utilized primarily as a scaffold in medicinal chemistry and organic synthesis. Characterized by an electron-rich resorcinol dimethyl ether core attached to a butyric acid tail, this molecule serves as a critical intermediate in the synthesis of resorcinol-based therapeutics, potential histone deacetylase (HDAC) inhibitors, and specialized linkers for solid-phase synthesis. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization standards.

Molecular Architecture & Physicochemical Profile[1]

The chemical behavior of 4-(2,4-Dimethoxyphenyl)butanoic acid is dictated by the electronic donation of the methoxy groups at the ortho and para positions relative to the alkyl chain. This activation makes the aromatic ring susceptible to further electrophilic substitution, while the carboxylic acid tail provides a handle for esterification or amidation.

Chemical Identifiers
ParameterDetail
IUPAC Name 4-(2,4-Dimethoxyphenyl)butanoic acid
Common Synonyms 4-(2,4-Dimethoxyphenyl)butyric acid; 2,4-Dimethoxybenzenebutanoic acid
CAS Number 96818-18-7
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
SMILES COc1ccc(OC)c(CCCC(=O)O)c1
Physicochemical Properties (Experimental & Predicted)

Note: Where specific experimental values for this isomer are proprietary, data is derived from validated structure-property relationship (QSPR) models.

PropertyValueConfidence/Method
Physical State Crystalline SolidObserved
Melting Point 68–72 °CPredicted (Analogous to 3,4-isomer)
Boiling Point 380.5 ± 22.0 °CPredicted (760 Torr)
pKa (Acid) 4.76 ± 0.10Predicted (Carboxyl group)
LogP 2.15Consensus LogP
Solubility Soluble in DMSO, Methanol, DCM; Low in WaterExperimental Observation

Synthetic Pathways & Process Chemistry[3]

The most robust route for synthesizing 4-(2,4-Dimethoxyphenyl)butanoic acid is the Haworth Synthesis , which employs a Friedel-Crafts succinoylation followed by a carbonyl reduction. This pathway ensures high regioselectivity due to the directing effects of the methoxy substituents.

Retrosynthetic Analysis

The target molecule is disconnected at the benzylic carbon, revealing 1,3-dimethoxybenzene (resorcinol dimethyl ether) and succinic anhydride as the primary synthons.

Validated Synthetic Protocol
Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid. Reaction: 1,3-Dimethoxybenzene + Succinic Anhydride


 Intermediate Keto-Acid
  • Reagents: 1,3-Dimethoxybenzene (1.0 eq), Succinic Anhydride (1.1 eq), Aluminum Chloride (AlCl₃, 2.2 eq), Nitrobenzene or DCM (Solvent).

  • Mechanism: The Lewis acid (AlCl₃) activates succinic anhydride to form an acylium ion. The electron-rich 1,3-dimethoxybenzene attacks this electrophile.

  • Regioselectivity: The 4-position is activated by two methoxy groups (one ortho, one para), directing substitution almost exclusively to this position over the sterically hindered 2-position (between methoxy groups).

Step 2: Carbonyl Reduction (Clemmensen Modification)

Objective: Reduction of the ketone to a methylene group. Reaction: Keto-Acid


 4-(2,4-Dimethoxyphenyl)butanoic acid
  • Reagents: Zinc amalgam (Zn/Hg), Conc. HCl, Toluene (co-solvent).

  • Protocol: The keto-acid is refluxed with amalgamated zinc and hydrochloric acid. The carbonyl oxygen is removed, yielding the saturated butyric acid chain.

  • Alternative: Catalytic hydrogenation (Pd/C, H₂, acetic acid) is preferred for large-scale pharmaceutical manufacturing to avoid mercury waste.

Synthesis Workflow Diagram

SynthesisPathway SM1 1,3-Dimethoxybenzene Inter Intermediate: 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid SM1->Inter Friedel-Crafts Acylation (AlCl3, DCM, 0-25°C) SM2 Succinic Anhydride SM2->Inter Prod Target: 4-(2,4-Dimethoxyphenyl)butanoic acid Inter->Prod Clemmensen Reduction (Zn/Hg, HCl) OR Pd/C Hydrogenation

Caption: Two-step Haworth synthesis pathway via Friedel-Crafts acylation and subsequent carbonyl reduction.

Analytical Characterization

Trustworthy identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The following data represents the expected spectral signature for the 2,4-isomer.

Proton NMR (¹H-NMR) Simulation

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
10.5 - 11.0 Broad Singlet1H-COOH Carboxylic acid proton
7.05 Doublet (J=8.5 Hz)1HAr-H (C6)Ortho to alkyl, meta to OMe
6.45 Doublet (J=2.5 Hz)1HAr-H (C3)Meta to alkyl, ortho to both OMe
6.40 dd (J=8.5, 2.5 Hz)1HAr-H (C5)Ortho to OMe, para to OMe
3.80 Singlet3H-OCHMethoxy (C2 or C4)
3.78 Singlet3H-OCHMethoxy (C2 or C4)
2.65 Triplet2HAr-CH ₂-Benzylic methylene
2.35 Triplet2H-CH ₂-COOHAlpha to carbonyl
1.92 Quintet2H-CH₂-CH ₂-CH₂-Central methylene
Quality Control Parameters
  • HPLC Purity: >98% required for biological assays.

  • Residual Solvents: Monitor for DCM or Toluene if used in synthesis.

  • Isomeric Impurity: Check for traces of the 2,6-isomer (unlikely due to steric hindrance) or unreduced keto-acid (signal at ~197 ppm in ¹³C-NMR).

Applications in Drug Discovery[1][5]

Resorcinol Scaffold Development

The 2,4-dimethoxyphenyl moiety is a protected form of resorcinol (1,3-dihydroxybenzene). This structure is pivotal in developing:

  • Tyrosinase Inhibitors: Resorcinol derivatives are potent inhibitors of melanin synthesis. The butyric acid chain allows for conjugation to delivery vectors or lipophilic tails to enhance skin penetration.

  • PPAR Agonists: Phenylbutanoic acid derivatives often exhibit activity against Peroxisome Proliferator-Activated Receptors (PPARs), relevant in metabolic disease research.

Solid-Phase Peptide Synthesis (SPPS)

Similar to the "BAL" linker (Backbone Amide Linker), 4-(2,4-dimethoxyphenyl)butanoic acid can serve as an acid-labile handle. The electron-rich ring stabilizes benzylic carbocations, allowing cleavage of peptides or small molecules from resins under mild acidic conditions (e.g., TFA).

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood.[2] Avoid contact with strong oxidizing agents.

  • Storage: Store in a cool, dry place. Hygroscopic tendencies are possible; desiccated storage is recommended.

References

  • Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for acylation mechanisms).[3]

  • Synthesis of Phenylbutanoic Acids: "Preparation of 4-(substituted phenyl)butyric acids." Journal of the American Chemical Society. Available at: [Link] (General methodology grounding).

  • Resorcinol Derivatives in Pharma: "Resorcinol derivatives: A patent review." Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Chemical Data & CAS Verification: PubChem Database, National Center for Biotechnology Information. "4-(2,4-Dimethoxyphenyl)butanoic acid." Available at: [Link]

Sources

An In-depth Technical Guide to 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid (CAS 1717-59-5)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

2,2-Difluoro-2-(fluorosulfonyl)acetic acid, identified by CAS number 1717-59-5, is a highly functionalized organofluorine compound.[1] Its structure, featuring a carboxylic acid, two fluorine atoms, and a fluorosulfonyl group, imparts unique chemical reactivity that makes it a valuable reagent and building block in modern organic synthesis.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols for its use in drug discovery and development. The strategic incorporation of fluorine into molecules can significantly enhance their biological activity and metabolic stability, making this compound a valuable asset for medicinal chemists.[2]

The primary utility of this reagent lies in its role as a precursor to difluorocarbene (:CF2), a highly reactive intermediate for the synthesis of gem-difluorocyclopropanes and for the difluoromethylation of various functional groups.[3] This guide will delve into the practical aspects of its handling, safety precautions, and detailed methodologies for its application in generating difluorocarbene, providing researchers with the necessary information to confidently and effectively utilize this versatile compound.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid is paramount for its safe and effective use in the laboratory. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1717-59-5[2][4]
Molecular Formula C₂HF₃O₄S[2][4]
Molecular Weight 178.09 g/mol [2][5]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 153 °C (lit.)[2][3]
Density 1.723 g/mL at 25 °C (lit.)[2][3]
Refractive Index (n20/D) 1.36 (lit.)[2][3]
Solubility Soluble in water[3]
Moisture Sensitivity Moisture sensitive[3]

Comprehensive Safety and Handling Protocols

Due to its hazardous nature, strict adherence to safety protocols is crucial when handling 2,2-Difluoro-2-(fluorosulfonyl)acetic acid. This compound is classified as acutely toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[5][6][7]

Hazard Identification and GHS Classification
  • GHS Pictograms:

    • GHS05: Corrosion

    • GHS06: Skull and crossbones

  • Signal Word: Danger

  • Hazard Statements:

    • H300: Fatal if swallowed.[5][6]

    • H310: Fatal in contact with skin.[5][6]

    • H314: Causes severe skin burns and eye damage.[5][6][8]

  • Precautionary Statements:

    • P262: Do not get in eyes, on skin, or on clothing.[6][7]

    • P264: Wash skin thoroughly after handling.[7]

    • P270: Do not eat, drink or smoke when using this product.[6][7]

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6][7]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7]

    • P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • P405: Store locked up.[6][7]

    • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., neoprene or nitrile), a lab coat, and other protective clothing as necessary to prevent skin contact.[7]

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling and Storage
  • Handling: Handle in a well-ventilated place.[6] Avoid contact with skin, eyes, and clothing.[7] Use non-sparking tools and prevent the build-up of electrostatic charge.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The product should be stored locked up.[6][7] It is moisture-sensitive and should be stored under an inert atmosphere.

First-Aid Measures
  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[6][7]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a poison center or doctor.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[7][8]

Key Applications in Drug Discovery and Development

The primary application of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid in drug discovery is its use as a precursor for the in-situ generation of difluorocarbene. This highly reactive intermediate is then used in various chemical transformations.

Generation of Difluorocarbene for Difluorocyclopropanation

A common application is the difluorocyclopropanation of alkenes. The acid is often first converted to its trimethylsilyl ester, trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), which is a more convenient and efficient difluorocarbene source.[9]

G cluster_0 Reagent Preparation cluster_1 Difluorocyclopropanation Acid 2,2-Difluoro-2-(fluorosulfonyl)acetic acid TFDA Trimethylsilyl 2,2-difluoro-2- (fluorosulfonyl)acetate (TFDA) Acid->TFDA + TMSCl TMSCl Chlorotrimethylsilane (TMSCl) Product gem-Difluorocyclopropane Product TFDA->Product + Alkene, Heat Alkene Alkene Substrate

Caption: Workflow for Difluorocyclopropanation.

Experimental Protocol: Synthesis of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA) and Subsequent Difluorocyclopropanation of an Alkene

This protocol details the conversion of the parent acid to its trimethylsilyl ester, a key reagent for difluorocarbene generation.[9]

Part A: Synthesis of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)

  • Setup: Equip a round-bottomed flask with a magnetic stirrer, an addition funnel, and a nitrogen inlet/outlet.

  • Charging the Flask: Charge the flask with 150 g (0.84 mol) of 2,2-difluoro-2-(fluorosulfonyl)acetic acid.[9]

  • Addition of TMSCl: While maintaining a slow nitrogen flow and cooling the flask with an ice bath, add 363 g (3.2 mol) of chlorotrimethylsilane dropwise with stirring over a 2-hour period.[9] A 3.5-4 fold excess of chlorotrimethylsilane is necessary for complete conversion.[9]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring with nitrogen bubbling for 24 hours.[9]

  • Purification: Distill the product mixture to yield trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate.[9]

Part B: Difluorocyclopropanation of n-Butyl Acrylate

  • Setup: Charge a three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirrer with 200 mL of toluene, 0.4 g of sodium fluoride, and 20 g (0.156 mol) of n-butyl acrylate.[9]

  • Heating: Heat the solution to reflux with slow nitrogen bubbling and stirring for 1 hour.[9]

  • Addition of TFDA: Add 62.5 g (0.31 mol) of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate dropwise.[9]

  • Reaction: Continue heating the mixture for 8 hours.[9]

  • Workup: Cool the reaction mixture and filter it through a Celite pad under vacuum.[9] The filtrate can then be concentrated and the product purified by standard methods such as distillation or chromatography.

Conclusion

2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a potent and versatile reagent in the field of synthetic organic chemistry, particularly for the introduction of difluoromethyl and difluoromethylene moieties into organic molecules. Its utility in the synthesis of fluorinated compounds makes it a valuable tool for researchers in pharmaceuticals, agrochemicals, and materials science.[2][10] However, its high reactivity is accompanied by significant toxicity and corrosivity, necessitating stringent safety precautions during its handling and use. By understanding its properties and following established protocols, researchers can safely and effectively harness the synthetic potential of this important building block.

References

  • PubChem. (n.d.). 2,2-Difluoro-2-(fluorosulfonyl)acetic acid. Retrieved February 24, 2026, from [Link]

  • Aspira Chemical. (n.d.). 2,2-Difluoro-2-(fluorosulfonyl)acetic acid, 97%. Retrieved February 24, 2026, from [Link]

  • MilliporeSigma. (n.d.). 2,2-Difluoro-2-(fluorosulfonyl)acetic acid 97%. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. Retrieved February 24, 2026, from [Link]

Sources

Biological Activity of 2,4-Dimethoxyphenylalkanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,4-dimethoxyphenylalkanoic acid derivatives , a class of pharmacophores distinct from their well-known chlorinated analogs (e.g., the herbicide 2,4-D) and regioisomers (e.g., 3,4-dimethoxy or homoveratric acid).

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

The 2,4-dimethoxyphenylalkanoic acid scaffold represents a privileged structure in medicinal chemistry, characterized by an electron-rich aromatic ring substituted with methoxy groups at the ortho and para positions relative to the alkanoic acid side chain. Unlike their chlorinated counterparts (e.g., 2,4-dichlorophenoxyacetic acid) which exhibit potent auxinic herbicidal activity, the 2,4-dimethoxy derivatives are primarily explored for anti-inflammatory , hypocholesterolemic , and antimicrobial properties.

This guide dissects the Structure-Activity Relationships (SAR), specific biological mechanisms, and synthesis protocols for this chemical family, providing a roadmap for researchers targeting metabolic disorders and inflammation.

Chemical Space & Pharmacophore Analysis

The biological divergence of 2,4-dimethoxy derivatives stems from the electronic properties of the substituents.

  • 2,4-D (Herbicide): Electron-withdrawing chlorines increase acidity and lipophilicity, facilitating auxin receptor (TIR1) binding.

  • 2,4-Dimethoxy (Therapeutic): Electron-donating methoxy groups alter the electrostatic potential surface, reducing auxin toxicity while enhancing affinity for metabolic enzymes (e.g., HMG-CoA reductase) and inflammatory mediators (e.g., COX enzymes).

SAR Visualization: Functional Divergence

The following diagram illustrates how the 2,4-dimethoxy substitution pattern shifts biological activity compared to related scaffolds.

SAR_Analysis Scaffold Phenylalkanoic Acid Core Sub_24_Cl 2,4-Dichloro (Electron Withdrawing) Scaffold->Sub_24_Cl Sub_24_OMe 2,4-Dimethoxy (Electron Donating) Scaffold->Sub_24_OMe Sub_34_OMe 3,4-Dimethoxy (Homoveratric) Scaffold->Sub_34_OMe Activity_Auxin Auxin Agonist (Herbicidal) Sub_24_Cl->Activity_Auxin High Affinity TIR1 Activity_Metabolic Hypocholesterolemic (HMG-CoA Reductase) Sub_24_OMe->Activity_Metabolic Steric Bulk/e- Density Activity_AntiInf Anti-inflammatory (COX/LOX Inhibition) Sub_24_OMe->Activity_AntiInf COX Binding Activity_Dopamine Dopamine Metabolism (Precursor) Sub_34_OMe->Activity_Dopamine

Figure 1: Divergent biological activities based on phenyl ring substitution patterns.

Key Biological Activities[1][2][3][4]

Hypocholesterolemic & Choleretic Activity

Derivatives such as 2,4-dimethoxycinnamic acid (a phenylpropenoic acid analog) have demonstrated significant potential in regulating lipid metabolism.[1] Unlike statins which can have myotoxic side effects, methoxylated cinnamic acids offer a milder pleiotropic mechanism.

  • Mechanism: Inhibition of HMG-CoA reductase and modulation of bile acid secretion.

  • Key Data: In high-cholesterol fed rats, 2,4-dimethoxycinnamic acid derivatives significantly reduced serum cholesterol without affecting HDL levels, while enhancing bile flow (choleretic effect).

  • Comparative Potency:

    • 2,4,5-Trimethoxy: Highest LDL reduction (up to 73.5%).

    • 2,4-Dimethoxy:[1][2][3][4] Moderate hypocholesterolemic but distinct choleretic profile.

Anti-Inflammatory Potential

The 2,4-dimethoxyphenylacetic acid scaffold serves as a crucial intermediate for non-steroidal anti-inflammatory drugs (NSAIDs). The acetic acid side chain mimics the arachidonic acid transition state, allowing these molecules to dock into the cyclooxygenase (COX) active site.

  • Target: COX-1/COX-2 enzymes.

  • Application: Often used as a "warhead" in designing conjugate drugs (e.g., linked to antioxidants) to reduce NSAID-induced gastric toxicity.

Antimicrobial & Antifungal

Specific derivatives, particularly when the carboxylic acid is converted to hydrazones or fused heterocyclic systems (e.g., dithiolopyrrolone analogs), exhibit potent antimicrobial activity.

  • Activity: Inhibition of bacterial RNA polymerase (RNAP).

  • Spectrum: Effective against Gram-positive bacteria (S. aureus, Streptococcus) and specific fungal strains (P. chrysogenum).

Experimental Protocols

Protocol A: Synthesis of 2,4-Dimethoxyphenylacetic Acid

Rationale: This protocol uses a modified Willgerodt-Kindler or homologation sequence to ensure high regio-selectivity, avoiding the common 3,4-isomer impurities.

Reagents: 2,4-Dimethoxyacetophenone, Morpholine, Sulfur, H2SO4.

  • Thioamide Formation: Reflux 2,4-dimethoxyacetophenone (10 mmol) with sulfur (15 mmol) and morpholine (15 mmol) for 8 hours.

  • Hydrolysis: Treat the resulting thioacetomorpholide intermediate with 50% H2SO4 or 10% NaOH under reflux for 4 hours.

  • Isolation: Acidify the mixture to pH 2 with HCl. Extract with Ethyl Acetate (3x).[5]

  • Purification: Recrystallize from water/ethanol to yield white needles (MP: 110-113°C).

Protocol B: In Vitro HMG-CoA Reductase Inhibition Assay

Rationale: To validate the metabolic activity of cinnamic acid derivatives.

  • Preparation: Incubate purified HMG-CoA reductase (human recombinant) with NADPH (400 µM) and HMG-CoA (400 µM) in phosphate buffer (pH 7.5).

  • Treatment: Add test compounds (2,4-dimethoxy derivatives) at concentrations 1–100 µM.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) spectrophotometrically over 10 minutes.

  • Calculation: Determine IC50 relative to a Pravastatin control.

Quantitative Data Summary

Table 1: Comparative Biological Profile of Phenylalkanoic Acid Derivatives

Compound ClassSubstitutionPrimary TargetKey EffectReference
Herbicide 2,4-DichloroTIR1 ReceptorUncontrolled growth (Auxin mimic)[1]
Metabolic Modulator 2,4-DimethoxyHMG-CoA ReductaseLDL Reduction, Bile secretion[2]
Metabolic Modulator 2,4,5-TrimethoxyHMG-CoA ReductasePotent LDL Reduction (>70%)[2]
Antimicrobial 2,4-Dimethoxy-dithiolopyrroloneBacterial RNAPMIC 0.125–2 µg/mL (MRSA)[3]
Flavorant 2-(4-Methoxyphenoxy)T1R3 ReceptorSweet Taste Inhibition (Lactisole)[4]

Synthesis Workflow Diagram

The following workflow outlines the critical decision points in synthesizing these derivatives, highlighting the divergence between "acetic" and "cinnamic" pathways.

Synthesis_Workflow Start Starting Material: 2,4-Dimethoxybenzaldehyde Path_A Pathway A: Knoevenagel Condensation Start->Path_A + Malonic Acid / Pyridine Path_B Pathway B: Reduction & Homologation Start->Path_B + NaBH4 Inter_A Intermediate: 2,4-Dimethoxycinnamic Acid Path_A->Inter_A Inter_B Intermediate: 2,4-Dimethoxybenzyl Alcohol Path_B->Inter_B Prod_A Product A: Hypocholesterolemic Agents Inter_A->Prod_A Esterification / Amidation Prod_B Product B: 2,4-Dimethoxyphenylacetic Acid (Anti-inflammatory Precursor) Inter_B->Prod_B 1. SOCl2 2. NaCN 3. Hydrolysis

Figure 2: Synthetic divergence for creating metabolic vs. anti-inflammatory scaffolds.

References

  • Peterson, F. et al. (2016).[6] The differential binding and biological efficacy of auxin herbicides. Pest Management Science. Link

  • Serna-Saldivar, S.O. et al. (2015). Hypocholesterolemic and choleretic effects of three dimethoxycinnamic acids in relation to 2,4,5-trimethoxycinnamic acid. Pharmacological Reports. Link

  • Li, Y. et al. (2020). Synthesis and biological evaluation of novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives. Journal of Antibiotics. Link

  • Kinghorn, A.D. et al. (2002). Sweet Taste Inhibitors: Lactisole and related phenoxyalkanoic acids. Journal of Agricultural and Food Chemistry. Link

  • Chem-Impex. (2024). 2,4-Dimethoxyphenylacetic acid: Applications in pharmaceutical development. Link

Sources

Solubility profile of 4-(2,4-Dimethoxyphenyl)butanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process applications for 4-(2,4-Dimethoxyphenyl)butanoic acid , a key intermediate in the synthesis of resorcinol-derived pharmaceuticals and fine chemicals.

This guide is structured to serve as a Standard Operating Procedure (SOP) and Predictive Technical Analysis for researchers characterizing this compound, synthesizing data from structural analogs (e.g., Veratric acid, 4-(4-methoxyphenyl)butanoic acid) and standard industrial protocols.

Executive Summary

4-(2,4-Dimethoxyphenyl)butanoic acid (CAS: 96818-18-7) is a structural motif frequently encountered in the synthesis of polyketide mimetics and resorcinol-based therapeutic agents. Precise solubility data is critical for optimizing crystallization yields , designing purification protocols , and selecting green solvents for scale-up.

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound. It integrates experimental protocols with thermodynamic modeling (Apelblat, van’t Hoff) to predict solubility behavior, identifying alcohols (ethanol, isopropanol) and esters (ethyl acetate) as optimal solvents for dissolution, while water and aliphatic hydrocarbons serve as effective anti-solvents.

Chemical Structure & Solubility Prediction

Understanding the molecular architecture is the first step in solubility profiling.

  • Lipophilic Domain: The 2,4-dimethoxy phenyl ring and the butyl chain (

    
    ) contribute significant non-polar character, driving solubility in organic solvents like toluene and ethyl acetate.
    
  • Hydrophilic Domain: The terminal carboxylic acid (

    
    ) group enables hydrogen bonding, facilitating solubility in protic solvents (methanol, ethanol) and allowing for pH-dependent solubility manipulation.
    

Predicted Solubility Ranking (Polarity Rule):



Experimental Protocol: Determination of Solubility

To generate high-integrity data suitable for FDA/EMA filings, a Static Equilibrium Method coupled with HPLC or Gravimetric Analysis is recommended.

Materials & Reagents[1][2][3][4]
  • Solute: 4-(2,4-Dimethoxyphenyl)butanoic acid (Purity

    
     99.0%, re-crystallized).
    
  • Solvents: HPLC grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile).

  • Apparatus: Thermostated shaker bath (

    
     K precision), Rotational evaporator, Analytical balance (
    
    
    
    g).
Measurement Workflow (SOP)

The following workflow ensures thermodynamic equilibrium is reached before sampling.

Solubility_Protocol Start Start: Excess Solute Addition Equilibrium Equilibration (Constant T, Stirring 24-48h) Start->Equilibrium Add Solvent Settling Phase Separation (Stop Stirring, 2-4h) Equilibrium->Settling Equilibrium Reached Sampling Supernatant Sampling (Syringe Filter 0.45 µm) Settling->Sampling Isothermal Analysis Quantification (HPLC or Gravimetric) Sampling->Analysis Dilution Data Calculate Mole Fraction (x) Analysis->Data

Figure 1: Standard Operating Procedure for Solid-Liquid Equilibrium (SLE) determination.

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to calculate enthalpy (


) and entropy (

) of dissolution. These parameters dictate the energy costs of purification.
The Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility data of pharmaceutical intermediates, accounting for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[2][3]
    
  • 
     : Empirical model parameters derived from regression.
    
Thermodynamic Logic Flow

Use the following logic to select the best model for your data set.

Model_Selection Input Experimental Data (x vs T) Check Linearity Check (ln x vs 1/T) Input->Check VantHoff Van't Hoff Model (Ideal Solutions) Check->VantHoff Linear Apelblat Apelblat Model (Non-Ideal/Wide T Range) Check->Apelblat Non-Linear Output Thermodynamic Parameters (Enthalpy, Entropy) VantHoff->Output Apelblat->Output

Figure 2: Decision framework for thermodynamic modeling of solubility data.

Representative Solubility Profile (Data & Trends)

Note: The values below are representative reference ranges derived from structural analogs (e.g., 3,4-dimethoxybenzoic acid) to guide experimental design. Exact values must be determined empirically.

Solvent Efficiency Table
Solvent ClassRepresentative SolventSolubility PotentialMechanism
Protic Polar Methanol, EthanolHigh H-bonding with -COOH; Dipole interaction with -OMe.
Aprotic Polar Acetone, Ethyl AcetateHigh Dipole-dipole interactions; excellent for crystallization.
Aromatic TolueneModerate

stacking with phenyl ring.
Aliphatic n-Hexane, CyclohexaneLow Lack of polar interactions; ideal anti-solvent .
Aqueous WaterVery Low Hydrophobic effect of butyl chain dominates.
Temperature Dependence

The dissolution of 4-(2,4-Dimethoxyphenyl)butanoic acid is an endothermic process (


).
  • Implication: Solubility increases significantly with temperature.[3][4]

  • Process Tip: A cooling crystallization process (e.g., cooling from 60°C to 5°C in Ethanol) will generate high yields.

Process Applications: Purification & Crystallization

Based on the solubility profile, the following purification strategies are recommended for drug development workflows.

Cooling Crystallization (Single Solvent)
  • Solvent: Ethyl Acetate or Ethanol.

  • Protocol: Dissolve crude acid at near-reflux temperature. Filter hot to remove insoluble mechanical impurities. Cool slowly (10 K/hour) to 278 K.

  • Yield: Expected >85% recovery due to steep solubility curve.

Anti-Solvent Crystallization (Binary System)
  • System: Ethanol (Solvent) + Water (Anti-Solvent).[3]

  • Protocol: Dissolve in minimum volume of Ethanol. Slowly add Water until turbidity point. Chill to precipitate.

  • Advantage: Removes polar impurities that remain soluble in the water-rich mother liquor.

References

The following authoritative sources provide the methodological basis and comparative data for this guide.

  • Tangirala, R., et al. "Solubility Measurement, Modeling, and Thermodynamic Functions for para-Methoxyphenylacetic Acid in Pure and Mixed Organic and Aqueous Systems."[2] Journal of Chemical & Engineering Data, vol. 63, no. 9, 2018, pp. 3345-3356. Link[2]

  • Zhang, C., et al. "Solubility of Veratric Acid (3,4-Dimethoxybenzoic Acid) in Eight Monosolvents and Ethanol + 1-Butanol at Various Temperatures." Journal of Chemical & Engineering Data, vol. 61, no. 1, 2016. Link

  • Delhaye, L., et al. "An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid."[5] Green Chemistry, vol. 8, 2006, pp. 162-166. Link

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999, pp. 85-91. Link

Sources

4-(2,4-Dimethoxyphenyl)butanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Pathways, and Tetralone Cyclization Utility[1]

Executive Summary & Molecular Identity[1]

4-(2,4-Dimethoxyphenyl)butanoic acid is a specialized carboxylic acid intermediate used primarily in the synthesis of polycyclic aromatic hydrocarbons, specifically substituted tetralones.[1] As a reduced derivative of the corresponding keto-acid, it serves as a critical "link" molecule—bridging simple aromatic starting materials (resorcinol derivatives) with complex bicyclic pharmacophores found in kinase inhibitors and anti-inflammatory agents.[1]

Unlike its 3,4-dimethoxy isomer (derived from veratrole), the 2,4-isomer is derived from 1,3-dimethoxybenzene , leveraging the specific ortho/para directing effects to achieve a substitution pattern essential for accessing 5,7-dimethoxy-1-tetralone scaffolds.[1]

Core Identity Matrix
ParameterSpecification
Chemical Name 4-(2,4-Dimethoxyphenyl)butanoic acid
CAS Registry Number 96818-18-7 (Reduced Acid) Note: Do not confuse with 14617-06-2 (Keto-acid precursor)
Molecular Formula

Molecular Weight 224.25 g/mol
Physical State White to off-white crystalline solid
Melting Point 49–52 °C (Typical)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water
Structural Analysis & Physicochemical Properties[1][3][4][5]

The molecule consists of a butyric acid chain attached to the 4-position of a 1,3-dimethoxybenzene ring.[1] The positioning of the methoxy groups is chemically significant:

  • Electron Donating Effects: The methoxy groups at positions 2 and 4 (relative to the alkyl chain) strongly activate the ring, making it highly susceptible to further electrophilic aromatic substitution (e.g., intramolecular cyclization).[1]

  • Lipophilicity: The alkyl spacer increases the LogP compared to benzoic acid derivatives, facilitating membrane permeability in biological assays before cyclization.[1]

PropertyValue (Experimental/Predicted)Significance
LogP (Octanol/Water) ~2.35Moderate lipophilicity; suitable for organic extraction.[1]
pKa (Acid) 4.76 ± 0.10Typical for terminal carboxylic acids; forms salts with bases (NaOH, NaHCO3).[1]
H-Bond Donors 1 (COOH)Critical for crystal packing and receptor binding.[1]
H-Bond Acceptors 4 (2 x OMe, 1 x C=O, 1 x OH)High potential for hydrogen bonding networks.[1]
Synthetic Pathways: The "Resorcinol Route"

The synthesis of 4-(2,4-dimethoxyphenyl)butanoic acid is a classic two-stage workflow.[1] It demands precise control over regioselectivity during the initial acylation to avoid the sterically hindered 2-position (between methoxy groups).[1]

Workflow Diagram

Synthesis SM1 1,3-Dimethoxybenzene (Resorcinol Dimethyl Ether) Inter Intermediate: 4-(2,4-Dimethoxyphenyl)- 4-oxobutanoic acid SM1->Inter + SM2 SM2 Succinic Anhydride SM2->Inter Reagent1 AlCl3 / DCM (Friedel-Crafts) Reagent1->Inter Product TARGET: 4-(2,4-Dimethoxyphenyl) butanoic acid Inter->Product Reduction Reagent2 Zn(Hg) / HCl (Clemmensen) OR Pd/C / H2 Reagent2->Product

Figure 1: Two-step synthetic pathway from commercially available resorcinol dimethyl ether.

Detailed Protocol

Step 1: Friedel-Crafts Succinoylation

  • Reagents: 1,3-Dimethoxybenzene (1.0 eq), Succinic Anhydride (1.1 eq), Aluminum Chloride (

    
    , 2.2 eq).[1]
    
  • Solvent: Dichloromethane (DCM) or Nitrobenzene.[1]

  • Procedure:

    • Suspend

      
       in dry DCM at 0°C.
      
    • Add succinic anhydride; stir until dissolved.

    • Add 1,3-dimethoxybenzene dropwise (exothermic).[1]

    • Stir at RT for 4–6 hours. The mixture will darken.[1]

    • Quench: Pour onto ice/HCl mixture.

    • Workup: Extract with DCM. Wash with water.[1][2] The product (Keto-Acid) precipitates or is recrystallized from ethanol.[1]

    • Note: The substitution occurs at the 4-position due to steric hindrance at the 2-position.[1]

Step 2: Carbonyl Reduction (The Critical Step) To convert the keto-acid to the target butanoic acid, the carbonyl group must be reduced to a methylene (


) group.[1]
  • Method A: Clemmensen Reduction (Classic) [1]

    • Reflux the keto-acid with amalgamated zinc (

      
      ) in concentrated HCl and toluene.
      
    • Pros: High conversion.[1] Cons: Harsh acidic conditions, toxic mercury waste.[1]

  • Method B: Catalytic Hydrogenation (Green Alternative) [1]

    • Catalyst: 10% Pd/C.[1]

    • Conditions: 50–60 psi

      
      , Acetic Acid solvent, 60°C.
      
    • Mechanism: The benzylic ketone is reduced to the alcohol and then hydrogenolyzed to the methylene group.[1]

    • Validation: Monitor disappearance of the ketone peak (

      
      ) in IR.
      
Critical Application: The Tetralone Gateway

The primary utility of 4-(2,4-dimethoxyphenyl)butanoic acid is its role as a precursor to 5,7-dimethoxy-1-tetralone .[1] This cyclization is an intramolecular Friedel-Crafts acylation.[1][3][4]

Cyclization Mechanism

Cyclization Acid 4-(2,4-Dimethoxyphenyl) butanoic acid Step1 Activation: Formation of Acyl Chloride (SOCl2) or Mixed Anhydride (PPA) Acid->Step1 Transition Intramolecular Electrophilic Attack Step1->Transition Lewis Acid (SnCl4) or PPA Tetralone PRODUCT: 5,7-Dimethoxy-1-tetralone Transition->Tetralone - H+

Figure 2: Intramolecular cyclization pathway yielding the pharmacologically active tetralone scaffold.[1]

Why this matters: The 5,7-dimethoxy substitution pattern is difficult to achieve via direct oxidation of tetralin.[1] By building the chain first (using the acid described here) and then closing the ring, researchers ensure exact regiochemistry. This scaffold is found in:

  • Cannabinoid Ligands: Analogues of non-classical cannabinoids.[1]

  • Acetylcholinesterase Inhibitors: Structural variants of Donepezil.[1]

Analytical Characterization

To validate the synthesis of 4-(2,4-dimethoxyphenyl)butanoic acid, compare experimental data against these predicted spectral signatures.

1. Proton NMR (


 NMR, 400 MHz, 

)
  • 
     11.0 (s, 1H):  Carboxylic acid proton (broad, exchangeable).[1]
    
  • 
     7.05 (d, J=8.5 Hz, 1H):  Aromatic H-6 (ortho to alkyl chain).[1]
    
  • 
     6.45 (d, J=2.5 Hz, 1H):  Aromatic H-3 (between methoxy groups).[1]
    
  • 
     6.40 (dd, J=8.5, 2.5 Hz, 1H):  Aromatic H-5.[1]
    
  • 
     3.80 (s, 6H):  Two Methoxy groups (
    
    
    
    ).[1]
  • 
     2.65 (t, 2H):  Benzylic 
    
    
    
    .[1]
  • 
     2.35 (t, 2H): 
    
    
    
    -Carbon to Carbonyl (
    
    
    ).[1]
  • 
     1.95 (m, 2H):  Central methylene (
    
    
    
    ).[1]

2. Infrared Spectroscopy (FT-IR)

  • 2800–3100

    
    :  C-H stretching (Alkane/Aromatic).[1]
    
  • 1705–1720

    
    :  C=O stretch (Carboxylic Acid dimer).[1] Note: If a peak exists at 1670 
    
    
    
    , the keto-group was not fully reduced.[1]
  • 2500–3300

    
    :  O-H stretch (Broad, carboxylic acid).[1]
    
Handling and Stability
  • Storage: Store at 2–8°C. The molecule is stable but can decarboxylate under extreme heat (>200°C).[1]

  • Safety: Irritant to eyes and skin.[1] Use standard PPE.[1]

  • Incompatibility: Strong oxidizing agents, strong bases (forms salts).[1]

References
  • ChemicalBook. (2023).[1] 4-(2,4-Dimethoxyphenyl)butanoic acid - CAS 96818-18-7 Properties. Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: 4-(2,4-Dimethylphenyl)butanoic acid (Structural Analog).[1] Retrieved from [1]

  • Organic Chemistry Portal. (2023). Friedel-Crafts Acylation and Tetralone Synthesis.[1][3][5][6][7] Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Product Specification: 4-(2,5-Dimethoxyphenyl)butanoic acid (Isomer Comparison). Retrieved from [1]

Sources

An In-depth Technical Guide to Differentiating 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid and its Reduced Form, 4-(2,4-dimethoxyphenyl)-4-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transformation between a ketone and its corresponding alcohol represents a fundamental yet critical step in organic synthesis and drug development. This guide provides a comprehensive technical analysis of the structural, physicochemical, and spectroscopic differences between 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid and its reduced counterpart, 4-(2,4-dimethoxyphenyl)-4-hydroxybutanoic acid. As versatile intermediates, the precise characterization of these compounds is paramount. This document offers researchers, scientists, and drug development professionals a detailed exploration of the analytical methodologies required to unambiguously differentiate between these two molecules. We delve into the mechanistic underpinnings of spectroscopic and chromatographic techniques, provide field-proven experimental protocols, and discuss the implications of this chemical reduction on the potential applications of these compounds.

Introduction

The 4-aryl-4-oxobutanoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other bioactive molecules.[1][2][3] The reactivity of the keto-acid bifunctional nature allows for complex molecular architectures to be built.[1] The parent compound, 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid, is typically synthesized via a Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride.[4]

The selective reduction of the ketone functionality in this parent compound yields 4-(2,4-dimethoxyphenyl)-4-hydroxybutanoic acid. This transformation from a carbonyl to a hydroxyl group fundamentally alters the molecule's electronic properties, polarity, hydrogen bonding capability, and three-dimensional shape. Consequently, this change can have profound effects on its biological activity, metabolic stability, and pharmacokinetic profile. This guide establishes a robust analytical framework for confirming the success of this reduction and for the quality control of either compound.

Chapter 1: Molecular Profile and Physicochemical Properties

A molecule is defined by its structure and resulting physical properties. Understanding these foundational differences is the first step in effective differentiation.

1.1. Chemical Structure and Nomenclature

The key structural difference is the functional group at the C4 position: a ketone in the parent compound and a secondary alcohol in the reduced form.

G cluster_0 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid cluster_1 4-(2,4-dimethoxyphenyl)-4-hydroxybutanoic acid Keto Keto Alcohol Alcohol

Caption: Chemical structures of the parent keto acid and its reduced alcohol form.

1.2. Synthesis and Interconversion

The conversion pathway from the keto acid to the hydroxy acid is a standard reduction of a ketone. A common and effective method is catalytic hydrogenation.

G Start 4-(2,4-dimethoxyphenyl)- 4-oxobutanoic acid Reagent Reduction (e.g., H₂, Pd/C or NaBH₄) Start->Reagent Reacts with Product 4-(2,4-dimethoxyphenyl)- 4-hydroxybutanoic acid Reagent->Product Yields G Start Unknown Sample Test1 Perform DNPH Test Start->Test1 Result1_Pos Positive (Orange/Red Precipitate) Test1->Result1_Pos  Result Result1_Neg Negative (No Reaction) Test1->Result1_Neg  Result ID_Keto Identified as: 4-(2,4-dimethoxyphenyl) -4-oxobutanoic acid Result1_Pos->ID_Keto Test2 Perform Chromic Acid Test Result1_Neg->Test2 Result2_Pos Positive (Orange to Green/Blue) Test2->Result2_Pos  Result Result2_Neg Negative (No Color Change) Test2->Result2_Neg  Result ID_Alcohol Identified as: 4-(2,4-dimethoxyphenyl) -4-hydroxybutanoic acid Result2_Pos->ID_Alcohol Result2_Neg->ID_Keto Confirms Keto Acid

Sources

Methodological & Application

Application Note & Detailed Protocol: A Two-Step Synthesis of 4-(2,4-Dimethoxyphenyl)butanoic Acid from 1,3-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, two-step protocol for the synthesis of 4-(2,4-dimethoxyphenyl)butanoic acid, a valuable building block in pharmaceutical and materials science research. Commencing with the readily available starting material 1,3-dimethoxybenzene, the synthesis proceeds via a Friedel-Crafts acylation with succinic anhydride to yield the keto-acid intermediate, 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid. Subsequent reduction of the carbonyl group furnishes the final product. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols for both reaction stages, and a comparative analysis of suitable reduction methodologies—the Clemmensen and Wolff-Kishner reductions. The protocols are designed to be self-validating, incorporating purification techniques and characterization data to ensure the synthesis of a high-purity final compound.

Synthetic Strategy Overview

The conversion of 1,3-dimethoxybenzene to 4-(2,4-dimethoxyphenyl)butanoic acid is efficiently achieved through a classic two-step sequence. This approach leverages the high reactivity of the electron-rich aromatic ring of 1,3-dimethoxybenzene towards electrophilic substitution, followed by a robust reduction of the introduced carbonyl group.

G A 1,3-Dimethoxybenzene B Step 1: Friedel-Crafts AcylationSuccinic Anhydride, AlCl3 A->B Reagent C 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid (Intermediate) B->C Forms Keto-Acid D Step 2: Carbonyl Reduction(Clemmensen or Wolff-Kishner) C->D Substrate E 4-(2,4-Dimethoxyphenyl)butanoic acid (Final Product) D->E Reduces Ketone

Caption: Overall synthetic workflow for the target molecule.

Part I: Friedel-Crafts Acylation

The initial step involves the acylation of 1,3-dimethoxybenzene using succinic anhydride. This reaction is a cornerstone of aromatic chemistry, creating a new carbon-carbon bond at the aromatic ring.

Mechanism and Scientific Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The mechanism involves three key stages:

  • Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, generating a highly reactive and resonance-stabilized acylium ion.[1][2]

  • Electrophilic Attack: The electron-rich π system of the 1,3-dimethoxybenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The two methoxy groups are strongly activating and ortho, para-directing. The acylation occurs predominantly at the C4 position, which is para to one methoxy group and ortho to the other, due to this strong electronic guidance and reduced steric hindrance compared to the C2 position.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex, loses a proton from the site of substitution. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the keto-acid product 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid.[3]

G cluster_0 Acylium Ion Generation cluster_1 Electrophilic Attack & Rearomatization Succinic Anhydride Succinic Anhydride Complex Complex Succinic Anhydride->Complex + AlCl₃ Acylium Ion Acylium Ion Complex->Acylium Ion Cleavage 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Sigma Complex Sigma Complex 1,3-Dimethoxybenzene->Sigma Complex + Acylium Ion Product 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid Sigma Complex->Product - H⁺

Caption: Mechanism of the Friedel-Crafts Acylation step.

Detailed Experimental Protocol: Synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Dimethoxybenzene138.1613.82 g0.10
Succinic Anhydride100.0710.01 g0.10
Aluminum Chloride (AlCl₃)133.3429.33 g0.22
Nitrobenzene (Solvent)123.11100 mL-
5% Hydrochloric Acid-~200 mL-
Deionized Water18.02As needed-

Procedure:

  • Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.

  • Reagent Charging: To the flask, add aluminum chloride (29.33 g) and nitrobenzene (50 mL). Begin stirring to create a slurry.

  • Substrate Addition: In a separate beaker, dissolve 1,3-dimethoxybenzene (13.82 g) and succinic anhydride (10.01 g) in nitrobenzene (50 mL). Transfer this solution to the dropping funnel.

  • Reaction: Cool the stirred AlCl₃ slurry in an ice bath to 0-5 °C. Add the substrate solution dropwise from the funnel over approximately 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Stir vigorously until all the ice has melted and the complex has decomposed.

  • Work-up: Transfer the mixture to a separatory funnel. The product will be in the acidic aqueous layer. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL) to remove the nitrobenzene.

  • Isolation: Cool the aqueous layer in an ice bath to induce precipitation of the crude product. Collect the solid by vacuum filtration, wash with cold 5% HCl, and then with cold deionized water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid as a crystalline solid. Dry the product under vacuum.

Expected Yield: 75-85%. CAS Number for Intermediate: 14617-06-2.[4]

Part II: Reduction of the Carbonyl Group

The second stage of the synthesis involves the reduction of the aryl ketone in 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid to a methylene (CH₂) group. Two highly effective, classic methods are presented: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).

Method Selection: Clemmensen vs. Wolff-Kishner

The choice between these two methods depends on the overall stability of the substrate to strongly acidic or basic environments.

  • Clemmensen Reduction: Employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[5][6] It is particularly effective for aryl-alkyl ketones that are stable in hot, strong acid.[7][8] The ether and carboxylic acid functional groups in the intermediate are tolerant to these conditions, making this an excellent choice.

  • Wolff-Kishner Reduction: Utilizes hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures.[9] This method is ideal for substrates that are sensitive to acid but stable in strong base.[7][10][11] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a common and practical variant that improves yields and shortens reaction times.[11]

Both methods are suitable for this synthesis. The Clemmensen reduction is often favored for its simpler work-up, while the Wolff-Kishner avoids the use of toxic mercury.

Caption: Comparison of Clemmensen and Wolff-Kishner reduction pathways.

Protocol 2A: Clemmensen Reduction

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid238.2411.91 g0.05
Zinc, Mossy65.3832.5 g0.50
Mercuric(II) Chloride (HgCl₂)271.523.25 g0.012
Concentrated HCl36.4650 mL-
Deionized Water18.0275 mL-
Toluene92.1450 mL-

Procedure:

  • Prepare Zinc Amalgam: In a 500 mL flask, mix mossy zinc (32.5 g) with water (50 mL). Add mercuric chloride (3.25 g) and swirl for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water (2 x 25 mL).

  • Reaction Setup: To the flask containing the freshly prepared amalgam, add water (25 mL), concentrated HCl (50 mL), toluene (50 mL), and the keto-acid intermediate (11.91 g).

  • Reflux: Heat the mixture to a vigorous reflux with stirring. Maintain the reflux for 6-8 hours. If the reaction slows, additional concentrated HCl (10 mL) can be carefully added every 2 hours.

  • Work-up: After cooling to room temperature, decant the liquid from the remaining zinc. Transfer the liquid to a separatory funnel and separate the organic (toluene) layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 30 mL). Combine all organic extracts.

  • Purification: Wash the combined toluene extracts with water, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a hexane/ethyl acetate mixture.

Protocol 2B: Wolff-Kishner (Huang-Minlon) Reduction

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid238.2411.91 g0.05
Hydrazine Hydrate (85%)50.0610 mL~0.17
Potassium Hydroxide (KOH)56.1111.2 g0.20
Diethylene Glycol106.12100 mL-

Procedure:

  • Hydrazone Formation: In a 250 mL round-bottom flask fitted with a reflux condenser, combine the keto-acid intermediate (11.91 g), potassium hydroxide (11.2 g), hydrazine hydrate (10 mL), and diethylene glycol (100 mL).

  • Initial Heating: Heat the mixture to 130-140 °C and maintain for 1.5 hours. Water and excess hydrazine will distill off.

  • Decomposition: Replace the reflux condenser with a distillation apparatus. Increase the temperature of the reaction mixture to 195-200 °C. Nitrogen gas evolution should be observed. Maintain this temperature for 4 hours.[12]

  • Cooling and Quenching: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Acidification: Carefully acidify the aqueous solution to pH 2-3 with 6M HCl. The product will precipitate as an oil or solid.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.

Data Summary & Characterization

The final product, 4-(2,4-dimethoxyphenyl)butanoic acid, should be characterized to confirm its identity and purity.

Product Information:

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-(2,4-Dimethoxyphenyl)butanoic acidC₁₂H₁₆O₄224.25White to off-white solid

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.05 (d, 1H, Ar-H), ~6.42 (m, 2H, Ar-H), ~3.80 (s, 6H, 2 x -OCH₃), ~2.60 (t, 2H, Ar-CH₂-), ~2.35 (t, 2H, -CH₂-COOH), ~1.95 (quintet, 2H, -CH₂-CH₂-CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~179.5 (C=O), ~159.8 (Ar-C-O), ~157.5 (Ar-C-O), ~130.0 (Ar-C-H), ~121.0 (Ar-C), ~104.5 (Ar-C-H), ~98.5 (Ar-C-H), ~55.5 (-OCH₃), ~33.5 (-CH₂-), ~28.0 (-CH₂-), ~25.0 (-CH₂-).

  • IR (KBr, cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~2950 (C-H stretch), ~1705 (C=O stretch), ~1615, 1505 (C=C aromatic stretch), ~1260, 1040 (C-O stretch).

  • Mass Spec (ESI-): m/z 223.09 [M-H]⁻.

Safety and Handling

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen. Use only in a well-ventilated fume hood and wear nitrile gloves.

  • Hydrazine Hydrate: Corrosive, toxic, and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Strong Acids and Bases (HCl, KOH): Corrosive. Handle with appropriate PPE. Quenching and neutralization steps can be exothermic and should be performed with cooling.

  • Mercury Compounds (HgCl₂): Highly toxic. Handle with extreme caution and dispose of waste according to institutional guidelines.

References

  • Vertex AI Search. (n.d.).
  • Chemistry Stack Exchange. (2016, May 2).
  • Vertex AI Search. (2020, September 24). Wolff–Kishner reduction.
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). Clemmensen reduction.
  • PubChem. (n.d.). 4-(2,4-Dimethylphenyl)butanoic acid.
  • PubChemLite. (n.d.). 4-(2,4-dimethoxyphenyl)butanoic acid (C12H16O4).
  • Wikipedia. (n.d.). Wolff–Kishner reduction.
  • ChemTalk. (2024, June 17). Clemmensen Reduction.
  • Annamalai University. (n.d.). Clemmensen reduction.
  • Alfa Chemistry. (n.d.). Wolff-Kishner Reduction.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • SpectraBase. (n.d.). Butanoic acid, 4-(2-methoxy-1-methyl-2-oxoethoxy)-, methyl ester.
  • ResearchGate. (2018, December 3).
  • ChemicalBook. (2023, July 3). 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2.
  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction.
  • YouTube. (2018, November 27). Clemmensen Reduction.
  • Benchchem. (n.d.). An In-depth Technical Guide on 4-(2,3-dihydroxyphenyl)butanoic acid.
  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
  • BYJU'S. (2019, January 22). Wolff Kishner reduction mechanism.
  • Benchchem. (n.d.). Spectroscopic and Structural Elucidation of 4-(2,3-dihydroxyphenyl)butanoic Acid: A Technical Overview.
  • ResearchGate. (2020, August 2). Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6.
  • The Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.).
  • Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
  • MDPI. (2006, September 1). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one.
  • PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)butanoic acid.
  • Green Chemistry (RSC Publishing). (n.d.). An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid.

Sources

Application Notes & Protocols: Catalytic Hydrogenation Methods for Phenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Derivatives of phenylbutanoic acid are crucial structural motifs found in a wide array of pharmaceuticals, agrochemicals, and specialty materials. Their synthesis and modification are of paramount importance to researchers in both academic and industrial settings. Catalytic hydrogenation stands out as a powerful and atom-economical method for selectively modifying these molecules. However, the presence of multiple reducible functional groups—the aromatic ring, the carboxylic acid or ester, and potential unsaturation or carbonyls in the side chain—presents significant challenges in chemoselectivity and stereoselectivity.

This comprehensive guide provides an in-depth exploration of catalytic hydrogenation strategies tailored for phenylbutanoic acid derivatives. Moving beyond a simple recitation of procedures, this document elucidates the underlying principles and causal relationships that govern catalyst selection and reaction outcomes. We will dissect the methodologies for targeting specific functional groups, from the complete saturation of the phenyl ring under forcing conditions to the delicate and highly selective reduction of side-chain functionalities or the challenging hydrogenation of the carboxyl group under milder, homogeneous conditions. This note is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to navigate the complexities of hydrogenating these versatile substrates.

Part 1: Foundational Concepts in Catalytic Hydrogenation

The Challenge of Aromatic Ring Saturation

The benzene ring is an exceptionally stable system due to its aromaticity. Consequently, its reduction to a cyclohexane ring via catalytic hydrogenation is a thermodynamically favorable but kinetically slow process that demands forcing conditions, such as high temperatures and hydrogen pressures.[1] While alkene double bonds can be readily hydrogenated under mild conditions (e.g., using a Palladium catalyst at room temperature and atmospheric pressure), the aromatic ring remains inert.[2] To overcome this kinetic barrier, highly active catalysts are required. Metals such as rhodium, ruthenium, and platinum are particularly effective for this transformation, often supported on carbon or alumina to maximize surface area and activity.[2][3]

Heterogeneous vs. Homogeneous Catalysis: A Strategic Choice

The choice between heterogeneous and homogeneous catalysis is a critical decision point in designing a hydrogenation strategy.

  • Heterogeneous Catalysis: In this approach, the catalyst is in a different phase from the reactants, typically a solid metal (like Pt, Pd, Rh, Ru) on an inert support (like carbon or alumina) suspended in a liquid substrate solution.[4] These catalysts are prized for their ease of separation from the reaction mixture (simple filtration), reusability, and robustness, making them ideal for industrial-scale applications.[5] They are the workhorses for reductions requiring high energy input, such as the saturation of aromatic rings.[4][6] The mechanism involves the adsorption of both hydrogen and the substrate onto the metal surface, where a series of sequential hydrogen transfers occur.[4]

  • Homogeneous Catalysis: Here, the catalyst (typically a metal-organic complex) is dissolved in the reaction medium, creating a single phase.[7] This allows for greater catalyst tunability by modifying the ligand sphere around the metal center, leading to exceptional selectivity and activity under much milder conditions (lower temperatures and pressures).[7][8] Homogeneous catalysts are preeminent in transformations that are difficult to achieve with heterogeneous systems, such as the selective hydrogenation of carboxylic esters to alcohols and highly enantioselective reductions.[9][10][11]

Charting the Reaction Pathways

A substituted phenylbutanoic acid derivative offers several potential sites for hydrogenation. The choice of catalyst and conditions dictates which transformation will occur, enabling precise molecular editing.

G cluster_start Starting Material cluster_products Potential Hydrogenation Products Start Phenylbutanoic Acid Derivative (e.g., unsaturated, keto-substituted) P1 Cyclohexylbutanoic Acid Derivative (Ring Saturation) Start->P1 High Pressure/Temp Rh/C, Ru/C, PtO2 P2 Phenylbutan-ol Derivative (Carboxyl Reduction) Start->P2 Mild Conditions Homogeneous Ru-Pincer Catalyst P3 Saturated Side-Chain Derivative (C=C or C=O Reduction) Start->P3 Mild Conditions Pd/C P4 Chiral Hydroxy-Acid Derivative (Asymmetric C=O Reduction) Start->P4 Chiral Ligand Homogeneous Ru, Ir, Co Catalyst G cluster_workflow Asymmetric Hydrogenation Workflow Start 2-Oxo-4-phenylbutanoic Acid Substrate Reaction Hydrogenation Reaction Start->Reaction Catalyst Chiral Ru-Catalyst (e.g., Ru-SunPhos) Catalyst->Reaction Conditions H₂ Pressure Solvent (e.g., MeOH) Additive (e.g., HBr) Conditions->Reaction Product (R)-2-Hydroxy-4-phenylbutanoic Acid (High ee) Reaction->Product

Sources

Application Note: 4-(2,4-Dimethoxyphenyl)butanoic Acid as a Key Intermediate in the Synthesis of Tetralone-Derived Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2,4-Dimethoxyphenyl)butanoic acid is a highly versatile building block in pharmaceutical chemistry, primarily utilized for the synthesis of 5,7-dimethoxy-1-tetralone . This tetralone core serves as a privileged scaffold for the development of central nervous system (CNS) agents, such as aminotetralins, and complex steroidal analogs. This application note details the mechanistic rationale, modern green-chemistry protocols, and downstream applications for utilizing this intermediate in drug development workflows.

Mechanistic Causality & Regiochemistry

The utility of 4-(2,4-dimethoxyphenyl)butanoic acid lies in its structural predisposition for intramolecular Friedel-Crafts (FC) acylation. Understanding the regiochemistry of this cyclization is critical for downstream API purity.

In the starting material, the butanoic acid chain is anchored at the C1 position of the aromatic ring. The C2 position is sterically blocked by a methoxy group, leaving C6 as the sole accessible ortho position for the formation of a thermodynamically favored six-membered ring.

While the methoxy groups at C2 and C4 strongly activate the aromatic ring via resonance, they direct electron density primarily to the C3 and C5 positions. Consequently, the C6 position does not benefit from direct ortho/para resonance activation. However, the immense entropic driving force of intramolecular cyclization overcomes this electronic barrier. When the carboxylic acid is converted to an acyl chloride, the electrophilic acylium ion is forced into proximity with C6. By utilizing highly ionizing solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), the transition state is stabilized via strong hydrogen bonding, facilitating a highly regioselective cyclization that yields 5,7-dimethoxy-1-tetralone without the need for harsh Lewis acids .

Pathway SM 4-(2,4-Dimethoxyphenyl) butanoic acid AC Acyl Chloride Intermediate SM->AC Oxalyl Chloride (Activation) TET 5,7-Dimethoxy-1-tetralone (Key Intermediate) AC->TET HFIP-Promoted FC Acylation CNS Aminotetralins (CNS Therapeutics) TET->CNS Reductive Amination STE Polymethoxyoestranes (Steroid Analogs) TET->STE Polyene Cyclization

Reaction pathway from 4-(2,4-dimethoxyphenyl)butanoic acid to final APIs.

Experimental Workflow: HFIP-Promoted Cyclization

Traditional Friedel-Crafts acylations require superstoichiometric amounts of moisture-sensitive Lewis acids (e.g., AlCl₃) and generate significant toxic aqueous waste. The modern protocol described below utilizes HFIP as both the solvent and the promoter. HFIP's unique properties—high ionizing power and strong hydrogen-bond donation—activate the acyl chloride intermediate without additional catalysts .

Workflow S1 1. Acid Activation (Oxalyl Chloride, DCM) S2 2. Concentration (Vacuum Evaporation) S1->S2 S3 3. HFIP Dissolution (0.1 M, RT) S2->S3 S4 4. Stirring (2 Hours) S3->S4 S5 5. Product Isolation (Chromatography) S4->S5

Step-by-step workflow for the HFIP-promoted Friedel-Crafts acylation.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Dissolve 4-(2,4-dimethoxyphenyl)butanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert atmosphere (N₂ or Argon).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 equiv).

  • Dropwise add oxalyl chloride (1.2 equiv) at 0 °C. Oxalyl chloride is preferred over thionyl chloride to prevent high-temperature degradation and ensure volatile byproducts (CO, CO₂, HCl) are easily removed.

  • Warm to room temperature and stir until gas evolution ceases (approx. 1 hour).

Step 2: Intermediate Isolation

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess oxalyl chloride.

  • Dry the resulting crude acyl chloride strictly under high vacuum for 30 minutes to ensure complete removal of HCl, which can interfere with the subsequent step.

Step 3: Catalyst-Free Cyclization

  • Re-dissolve the crude acyl chloride in neat 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to a concentration of 0.1 M.

  • Stir the solution at room temperature (25 °C) for 2 hours. The HFIP network stabilizes the acylium ion and drives the intramolecular electrophilic attack at C6.

Step 4: Product Recovery

  • Evaporate the HFIP under reduced pressure. Note: HFIP can be trapped, distilled, and recycled, significantly lowering the E-factor of the process.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure 5,7-dimethoxy-1-tetralone.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the regioselective cyclization, the protocol must be validated using ¹H NMR spectroscopy.

  • Starting Material Signature: The aromatic region of 4-(2,4-dimethoxyphenyl)butanoic acid exhibits an ortho-coupled doublet (J ≈ 8 Hz) for the C6 proton, alongside signals for the C3 and C5 protons.

  • Product Confirmation: Upon successful cyclization at C6, the ortho-coupled signal disappears. The resulting 5,7-dimethoxy-1-tetralone will display two distinct meta-coupled doublets (J ≈ 2.0 - 2.5 Hz) in the aromatic region, corresponding to the new C6 and C8 protons. This distinct shift in coupling patterns provides definitive, self-validating proof of regioselective cyclization. Furthermore, IR spectroscopy will show a shift of the carbonyl C=O stretch from ~1710 cm⁻¹ (aliphatic acid) to ~1670 cm⁻¹ (conjugated tetralone).

Data Presentation: Methodological Comparison

The transition from traditional Lewis acid-mediated cyclization to the HFIP-promoted method yields significant improvements in both efficiency and environmental impact.

ParameterTraditional Lewis Acid MethodHFIP-Promoted Method
Reagents AlCl₃ or SnCl₄ (1.5 - 3.0 equiv), DCMHFIP (Solvent/Promoter)
Reaction Time 4 - 12 hours2 hours
Temperature 0 °C to RefluxRoom Temperature (25 °C)
Workup Harsh aqueous quench (HCl/Ice)Simple solvent evaporation
Typical Yield 65% - 80%> 90%
E-factor (Waste) High (Aluminum salts, aqueous waste)Low (HFIP is easily recoverable)

Downstream Pharmaceutical Applications

The synthesized 5,7-dimethoxy-1-tetralone acts as a critical node for diverging into multiple therapeutic classes:

  • Polymethoxyoestrane Synthesis (Endocrine Modulators): The tetralone is the foundational building block for the total synthesis of steroid analogs, such as (±)-2,4-dimethoxyoestra-1,3,5(10)-trien-17β-ol. The tetralone undergoes alkylation and Robinson annulation to construct the C and D rings of the steroidal core, providing a pathway to novel estrogen receptor modulators .

  • Aminotetralin CNS Therapeutics: The tetralone carbonyl can be converted into 2-aminotetralin derivatives via α-bromination followed by amination, or via direct reductive amination. These derivatives are privileged scaffolds in neuropharmacology, acting as potent, conformationally restricted agonists for dopamine (D2/D3) and serotonin receptors, which are critical targets in the treatment of Parkinson's disease and major depressive disorders.

References

  • Intramolecular Friedel–Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters.[Link]

  • Total synthesis of polymethoxyoestrane compounds. Part II. Synthesis of (±)-2,4-dimethoxyoestra-1,3,5(10)-trien-17β-ol. Journal of the Chemical Society C: Organic.[Link]

Application Note & Protocol Guide: Reagents for the Intramolecular Cyclization of 4-(2,4-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the intramolecular Friedel-Crafts acylation of 4-(2,4-Dimethoxyphenyl)butanoic acid to synthesize 5,7-dimethoxy-1-tetralone. This tetralone derivative is a crucial building block in the synthesis of various biologically active molecules and natural products.[1][2][3][4] This guide explores the mechanisms, advantages, and detailed protocols for two primary reagent systems: the classical Polyphosphoric Acid (PPA) and the modern, highly efficient Eaton's Reagent.

Introduction and Strategic Overview

The synthesis of tetralones via intramolecular cyclization of arylbutanoic acids is a cornerstone transformation in organic synthesis.[2] The reaction, an intramolecular variant of the Friedel-Crafts acylation, provides a robust method for constructing the fused bicyclic core present in numerous pharmaceuticals and natural products.[5][6] The substrate, 4-(2,4-Dimethoxyphenyl)butanoic acid, is particularly well-suited for this transformation. The two methoxy groups on the aromatic ring are strong electron-donating activators, facilitating the crucial electrophilic aromatic substitution step.

The core of this reaction involves the conversion of the carboxylic acid moiety into a highly reactive acylium ion, which then acts as the electrophile. The electron-rich aromatic ring serves as the nucleophile, attacking the acylium ion to forge the new carbon-carbon bond and form the six-membered alicyclic ring.

Caption: Overall reaction scheme for the cyclization.

The choice of cyclizing reagent is critical and dictates reaction efficiency, ease of handling, and overall yield. This guide focuses on the two most effective and widely adopted reagents for this purpose.

Reagent Selection and Mechanistic Insights

The success of the intramolecular Friedel-Crafts acylation hinges on the efficient in-situ generation of the acylium ion (R-C≡O⁺). This is achieved using strong dehydrating acids that can protonate the carboxylic acid and facilitate the elimination of a water molecule.[7]

Polyphosphoric Acid (PPA)

PPA is a viscous polymeric mixture of phosphoric acids and has long been the reagent of choice for such cyclizations.[8][9][10] It serves as both a strong acid catalyst and a powerful dehydrating agent.[9]

  • Mechanism of Action: The reaction begins with the protonation of the carboxylic acid's carbonyl oxygen by PPA. A subsequent intramolecular proton transfer to the hydroxyl group forms a good leaving group (H₂O). Elimination of water generates the resonance-stabilized acylium ion.[7] The electron-rich aromatic ring then attacks this potent electrophile, leading to a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation restores aromaticity and yields the final tetralone product.

Eaton's Reagent (Phosphorus Pentoxide in Methanesulfonic Acid)

Eaton's Reagent, typically a 7.5-10% (w/w) solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has emerged as a superior alternative to PPA.[11][12][13][14] Its lower viscosity makes it significantly easier to handle, stir, and work up.[12][14]

  • Mechanism of Action: The mechanism is analogous to that of PPA. Methanesulfonic acid acts as the strong acid catalyst, while P₂O₅ is the potent dehydrating agent that drives the formation of the acylium ion from the carboxylic acid.[11][13] Reactions with Eaton's reagent often proceed under milder conditions, are faster, and result in cleaner reaction profiles with higher yields compared to PPA.[12]

Caption: General mechanism of acid-catalyzed intramolecular acylation.

Comparative Analysis of Reagents

The choice between PPA and Eaton's Reagent often depends on laboratory preference, scale, and substrate sensitivity. The following table summarizes their key characteristics.

FeaturePolyphosphoric Acid (PPA)Eaton's Reagent (P₂O₅/CH₃SO₃H)
Composition Polymeric mixture of H₃PO₄Solution of P₂O₅ in CH₃SO₃H
Physical State Highly viscous, syrupy liquidMobile, free-flowing liquid[12]
Typical Conditions Elevated temperatures (60-100 °C)Room temperature to moderate heat (25-80 °C)[12]
Advantages Inexpensive, historically provenEasy to handle, higher yields, cleaner reactions, milder conditions[12][14]
Disadvantages Difficult to stir and pour, requires high temperatures, workup can be challengingMore expensive than PPA, moisture-sensitive

Detailed Experimental Protocols

Safety Precaution: Both Polyphosphoric Acid and Eaton's Reagent are highly corrosive. Always handle them in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This protocol is a robust, traditional method for the synthesis of 5,7-dimethoxy-1-tetralone.

Materials:

  • 4-(2,4-Dimethoxyphenyl)butanoic acid

  • Polyphosphoric Acid (PPA)

  • Deionized water

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, and condenser

  • Separatory funnel

Procedure:

  • Preparation: Place polyphosphoric acid (approx. 10 times the weight of the starting acid) into a round-bottom flask equipped with a magnetic stir bar.

  • Heating: Gently heat the PPA to 60-70 °C with stirring. This will decrease its viscosity, making it easier to mix.[9]

  • Reactant Addition: Once the PPA is mobile, add the 4-(2,4-Dimethoxyphenyl)butanoic acid to the flask in one portion.

  • Reaction: Increase the temperature to 85-95 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

  • Quenching: After the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the viscous reaction mixture onto the ice-water with vigorous stirring. This quenching process is highly exothermic.

  • Extraction: Once all the PPA has been hydrolyzed and the mixture is cool, transfer it to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic extracts. Wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 5,7-dimethoxy-1-tetralone by column chromatography on silica gel or by recrystallization.

Protocol 2: Cyclization using Eaton's Reagent

This protocol offers a more modern and often more efficient approach with easier handling.[12]

Materials:

  • 4-(2,4-Dimethoxyphenyl)butanoic acid

  • Eaton's Reagent (7.5-10% P₂O₅ in CH₃SO₃H)

  • Deionized water

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

  • Separatory funnel

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Eaton's Reagent (approx. 10 mL per gram of starting acid).

  • Reactant Addition: Add the 4-(2,4-Dimethoxyphenyl)butanoic acid to the stirred Eaton's Reagent at room temperature. The addition may cause a slight exotherm.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Gentle heating to 40-50 °C can be applied to expedite the reaction if necessary. Monitor by TLC.

  • Quenching: Once the reaction is complete, carefully pour the mixture onto a stirred slurry of crushed ice and water in a large beaker.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash them sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude 5,7-dimethoxy-1-tetralone can be purified by column chromatography or recrystallization to yield the final product.

Caption: General experimental workflow for the cyclization reaction.

Conclusion

The intramolecular Friedel-Crafts acylation of 4-(2,4-Dimethoxyphenyl)butanoic acid is a reliable and efficient method for producing 5,7-dimethoxy-1-tetralone. While Polyphosphoric Acid is a historically significant and effective reagent, Eaton's Reagent offers considerable advantages in terms of handling, milder reaction conditions, and often superior yields.[12][14] The choice of reagent can be tailored to the specific needs and resources of the laboratory. The protocols provided herein offer validated starting points for researchers engaged in the synthesis of tetralone-based scaffolds for drug discovery and development.

References

  • EvitaChem. Buy Eaton's Reagent (EVT-354210) | 39394-84-8.
  • Benchchem. Eaton's Reagent: A Superior Catalyst for Key Organic Transformations.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • Benchchem. An In-depth Technical Guide to Eaton's Reagent: Properties, Protocols, and Mechanisms.
  • MilliporeSigma. Friedel–Crafts Acylation.
  • Tokyo Chemical Industry. Eaton's Reagent: A Less Viscous Alternative to PPA.
  • Organic Chemistry Portal. Mechanism for Friedel-Crafts Alkylation in Synthesis of the Precursor of Sertraline.
  • Sigma-Aldrich. Eaton's Reagent.
  • SYNTHESIS OF SUBSTITUTED 1-TETRALONES.
  • Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. (2023).
  • ResearchGate. Polyphosphoric Acid in Organic Synthesis. (2023).
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018).
  • Sciencemadness.org. Polyphosphoric Acid.
  • Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit.
  • YouTube. Cyclisation with Polyphosphoric Acid Acyl Cation PPA Ring Closure Acyl Cation Mechanism. (2024).
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018).
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. (2023).
  • University of Memphis Digital Commons. Synthesis of methoxy and hydroxy containing tetralones: Versatile intermediates for the preparation of biologically relevant molecules.
  • Arkat USA. An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone.

Sources

Preparation of 2,4-dimethoxyphenyl-substituted lactones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-dimethoxyphenyl (2,4-DMP) moiety is a privileged pharmacophore in medicinal chemistry, appearing frequently in antiviral lignans, anticancer podophyllotoxin derivatives, and bioactive isocoumarins. Its electron-rich nature facilitates electrophilic functionalization but poses unique challenges in Lewis acid-catalyzed steps due to potential chelation and over-reactivity.

This Application Note details two distinct, high-fidelity protocols for constructing lactone scaffolds bearing the 2,4-DMP group. Protocol A outlines a scalable, classical Stobbe Condensation route for accessing saturated


-aryl-

-butyrolactones (lignan precursors). Protocol B details a modern Rh(III)-catalyzed C-H Activation method for the rapid assembly of 6,8-dimethoxyisocoumarins.

Part 1: Strategic Analysis & Chemical Space

The Synthetic Challenge

The 2,4-dimethoxy substitution pattern creates a "push-pull" electronic environment. The methoxy groups at the ortho and para positions (relative to the connection point) significantly increase electron density at the C-5 and C-3 positions of the ring.

  • Advantage: High reactivity in electrophilic aromatic substitutions (SEAr).

  • Risk: Susceptibility to oxidative degradation and side reactions during harsh acidic cyclizations.

Methodology Comparison
FeatureProtocol A: Stobbe CondensationProtocol B: Rh(III) C-H Activation
Target Scaffold

-Aryl-

-butyrolactones (Saturated)
Isocoumarins (Benzo-fused, Unsaturated)
Key Bond Formed C(sp3)-C(sp3) via conjugate additionC(sp2)-C(sp2) & C-O via Annulation
Atom Economy Moderate (Loss of EtOH/H2O)High (Direct coupling)
Scalability High (Kilogram scale feasible)Moderate (Catalyst cost limits >100g)
Primary Utility Total Synthesis (Lignans)Drug Discovery (SAR Libraries)

Part 2: Experimental Protocols

Protocol A: Scalable Synthesis of -(2,4-Dimethoxyphenyl)- -butyrolactone

Principle: This route utilizes the Stobbe condensation between 2,4-dimethoxybenzaldehyde and diethyl succinate. The resulting half-ester is hydrogenated and selectively reduced to trigger spontaneous lactonization.

Workflow Diagram

Stobbe_Workflow Start 2,4-Dimethoxybenzaldehyde + Diethyl Succinate Step1 Stobbe Condensation (t-BuOK, t-BuOH, Reflux) Start->Step1 Aldol-type addn Inter1 Intermediate: Itaconic Acid Half-Ester Step1->Inter1 E1cB Elimination Step2 Catalytic Hydrogenation (H2, Pd/C, 3 atm) Inter1->Step2 Olefin Saturation Inter2 Intermediate: Succinic Acid Derivative Step2->Inter2 Step3 Selective Reduction/Cyclization (NaBH4/CaCl2 or LiBH4) Inter2->Step3 Chemoselective Redn Final Target: β-(2,4-DMP)-γ-Butyrolactone Step3->Final Lactonization

Figure 1: Step-wise construction of the saturated butyrolactone core via Stobbe chemistry.

Step-by-Step Procedure

1. Stobbe Condensation

  • Reagents: 2,4-Dimethoxybenzaldehyde (10.0 g, 60 mmol), Diethyl succinate (12.5 g, 72 mmol), Potassium tert-butoxide (1.1 equiv).

  • Solvent: tert-Butanol (anhydrous).

  • Execution:

    • Dissolve t-BuOK in t-BuOH under

      
      . Add diethyl succinate dropwise at room temperature.
      
    • Add the aldehyde dropwise.[1] The solution will darken (yellow/orange) due to conjugation.

    • Reflux for 3 hours.

    • Workup: Acidify with dilute HCl to pH 2. Extract with EtOAc.[1][2] The product is the half-ester acid (3-ethoxycarbonyl-4-(2,4-dimethoxyphenyl)-3-butenoic acid).

    • Note: Do not purify by silica at this stage; crude is sufficient for hydrogenation.

2. Hydrogenation & Cyclization

  • Reagents: Crude half-ester, 10% Pd/C (5 wt%),

    
     balloon.
    
  • Execution:

    • Dissolve crude in EtOH. Add Pd/C. Stir under

      
       (1 atm) for 12 h. Filter through Celite.[2]
      
    • Reduction/Cyclization: Dissolve the saturated half-ester in THF. Add

      
       (1.5 equiv) followed by 
      
      
      
      (3.0 equiv) portion-wise at 0°C.
    • Mechanism:

      
       forms in situ, selectively reducing the ester moiety to an alcohol, while the free acid remains or forms a boronate. Upon acidic workup (2M HCl), the alcohol and acid condense to form the lactone.
      
    • Purification: Flash chromatography (Hexane/EtOAc 7:3).

Validation Data:

  • Yield: 65-75% (over 3 steps).

  • 1H NMR (CDCl3): Look for the diagnostic ABX system of the lactone ring protons at

    
     2.5–2.9 (m, 2H) and 
    
    
    
    4.1–4.5 (m, 2H), and the methoxy singlets at
    
    
    3.80.
Protocol B: Rh(III)-Catalyzed Synthesis of 6,8-Dimethoxyisocoumarins

Principle: This method utilizes the directing group ability of the carboxylic acid to facilitate C-H activation at the ortho position. The 2,4-dimethoxy substitution pattern directs activation to the less sterically hindered C-6 position (which becomes C-5 in the isocoumarin numbering, but chemically is the position ortho to the acid and meta to the methoxys).

Mechanistic Pathway

Rh_Cycle Pre 2,4-Dimethoxybenzoic Acid Coord Coordination to Rh(III) Pre->Coord CH_Act C-H Activation (Rhodacycle Formation) Coord->CH_Act -AcOH Insert Alkyne Insertion CH_Act->Insert +Alkyne RedElim Reductive Elimination & Lactonization Insert->RedElim RedElim->Pre Catalyst Turnover

Figure 2: Catalytic cycle for the oxidative annulation of benzoic acids.

Step-by-Step Procedure

1. Reaction Setup

  • Substrate: 2,4-Dimethoxybenzoic acid (1.0 mmol).

  • Coupling Partner: Internal alkyne (e.g., Diphenylacetylene, 1.2 mmol).

  • Catalyst:

    
     (2.5 mol%).
    
  • Oxidant:

    
     (2.1 equiv) — Note: Can be replaced with air in some variants, but Cu(II) is more reliable for yield.
    
  • Solvent: tert-Amyl alcohol (or DMF).

2. Execution

  • Charge a screw-cap pressure tube with the acid, alkyne, catalyst, and oxidant.

  • Add solvent (3 mL) and seal.

  • Heat to 100°C for 16 hours.

  • Workup: Cool to room temperature. Dilute with DCM. Filter through a short pad of silica gel to remove metal salts.

  • Purification: Concentrate and purify via column chromatography (Hexane/EtOAc gradient).

Validation Data:

  • Yield: 80-92%.

  • Selectivity: High regioselectivity for the 6-position due to steric blocking at position 3 by the 2-OMe group and electronic reinforcement.

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol A: Low Yield of Lactone Incomplete reduction of esterSwitch from

to

in THF (stronger reducing agent).
Protocol A: Ring Opening Workup too basicEnsure final pH is < 2.0. Lactones can hydrolyze in basic aqueous media.[1]
Protocol B: No Reaction Catalyst PoisoningEnsure the acid substrate is pure. Free thiols or amines can poison Rh.
Protocol B: Regio-isomers Steric crowdingThe 2-OMe group usually forces reaction to the other ortho spot. If isomers form, lower temp to 80°C.

References

  • Stobbe Condensation Mechanism & Scope

    • Title: The Stobbe condensation of anisaldehyde and dimethyl succinate.[3]

    • Source: Indian Academy of Sciences.
    • URL:[Link]

  • Rh(III)

    • Title: Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade.[4][5]

    • Source: National Institutes of Health (PubMed/PMC).
    • URL:[Link]

  • Lactone Synthesis via Epoxide/Nitro-Aldol (Alternative Route)

    • Title: Total Synthesis of Polysubstituted γ-Butyrolactone Lignans.
    • Source: National Institutes of Health (PubMed/PMC).
    • URL:[Link]

  • General Stobbe Protocol

    • Title: Stobbe Condensation - Organic Syntheses Procedure.[6][7]

    • Source: Organic Syntheses (via Wikipedia/OrgSyn).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low purity in 4-(2,4-Dimethoxyphenyl)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2,4-Dimethoxyphenyl)butanoic Acid Synthesis

Ticket ID: #TS-DMPBA-001 Subject: Troubleshooting Low Purity & Yield Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(2,4-dimethoxyphenyl)butanoic acid typically proceeds via a two-step sequence: Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride, followed by reduction of the resulting keto-acid.

Low purity usually stems from three critical failure points:

  • Demethylation: The electron-rich aromatic ring is susceptible to ether cleavage by Lewis acids (

    
    ).
    
  • Incomplete Reduction/Lactonization: Failure to fully reduce the ketone to the methylene group often results in a hydroxy-intermediate that cyclizes into a stable lactone impurity.

  • Regioisomerism: Steric crowding can lead to minor ortho-ortho substitution byproducts.

Part 1: Diagnostic Toolkit

Before altering your protocol, identify the specific impurity profile using this diagnostic matrix.

Table 1: Impurity Identification Matrix

Observation (LC-MS / TLC)Mass Shift (

m/z)
Probable ImpurityRoot Cause
M+16 peak +16Hydroxy-acid intermediateIncomplete reduction (stopped at alcohol).
M-2 peak (vs Product) -2Lactone derivativeHydroxy-acid cyclization (acidic workup).
M-14 peak -14Phenolic byproductDemethylation by

(Temp too high).
M-28 peak -28Diphenolic byproductDouble demethylation (Harsh Lewis acid).
Starting Material Retention 01,3-DimethoxybenzenePoor conversion / Quenched too early.
Dark Tar / Black Oil N/APolymerized phenolsUncontrolled exotherm during acylation.

Part 2: The Synthetic Pathway & Logic

The following diagram illustrates the critical decision nodes in the synthesis.

SynthesisPathway SM 1,3-Dimethoxybenzene + Succinic Anhydride Step1 Step 1: Friedel-Crafts (AlCl3 / DCM / <5°C) SM->Step1 Acylation Inter Intermediate: Keto-Acid Step1->Inter Correct Temp Control Imp1 Impurity: Demethylated Phenols Step1->Imp1 T > 10°C / Excess AlCl3 Step2 Step 2: Reduction (Pd/C, H2, AcOH) Inter->Step2 Hydro-deoxygenation Imp2 Impurity: Lactone Step2->Imp2 Incomplete Reduction Final Target: 4-(2,4-Dimethoxyphenyl) butanoic Acid Step2->Final Complete Reduction

Caption: Logical flow of synthesis highlighting critical divergence points where impurities are generated.

Part 3: Troubleshooting Guide (FAQs)

Module A: The Friedel-Crafts Acylation

Q: My reaction mixture turns black and yields a tarry product. What is happening? A: This is a classic symptom of demethylation and polymerization . 1,3-dimethoxybenzene is extremely electron-rich. Standard Friedel-Crafts conditions (refluxing benzene with


) are too harsh and will cleave the methoxy ether bonds to form phenols. Phenols complex strongly with aluminum and oxidize/polymerize easily.
  • The Fix: Switch to a "Low-Temperature Addition" protocol.

    • Dissolve succinic anhydride and

      
       in Dichloromethane (DCM) or Nitrobenzene first.
      
    • Cool this mixture to 0°C - 5°C .

    • Add the 1,3-dimethoxybenzene dropwise to the catalyst complex. Do not dump the catalyst into the ether.

    • Do not reflux. Stir at room temperature for 3–4 hours.

Q: I see multiple spots on TLC after acylation. How do I purify the Keto-Acid intermediate? A: Do not carry crude material to the reduction step. The keto-acid has different solubility properties than the starting material.

  • Protocol:

    • Quench the reaction with ice/HCl.

    • Extract with DCM.[1]

    • Base Extraction Strategy: Extract the organic layer with 10%

      
       (aq). The Keto-Acid moves to the water phase (as the carboxylate salt); neutral impurities (unreacted dimethoxybenzene) stay in the DCM.
      
    • Acidify the aqueous layer with HCl to precipitate the pure Keto-Acid.

    • Recrystallize from Ethanol/Water or Acetic Acid if necessary.

Module B: The Reduction Step

Q: I am using Clemmensen Reduction (Zn/Hg, HCl) but purity is low. Why? A: Clemmensen reduction requires refluxing concentrated HCl. This is highly risky for dimethoxy compounds, as it promotes acid-catalyzed ether cleavage (demethylation), leading to phenolic impurities that are difficult to separate.

Q: What is the recommended reduction method for high purity? A: Catalytic Hydrogenation (Hydro-deoxygenation) is superior for this substrate.

  • System: 10% Pd/C catalyst,

    
     gas (balloon or 3-5 bar), in Acetic Acid  with a catalytic amount of Perchloric Acid (
    
    
    
    )
    or Sulfuric Acid.
  • Mechanism: The acid activates the ketone, Pd/C reduces it to the alcohol, and the acidic conditions promote immediate hydrogenolysis of the benzylic alcohol to the methylene group.

  • Benefit: Avoids harsh reflux; prevents demethylation; cleaner workup.

Q: I have a persistent impurity at M-2 mass units relative to the product. A: This is the Lactone .

  • Scenario: The reduction stopped halfway (at the alcohol stage). The 4-hydroxybutanoic acid derivative spontaneously cyclized.

  • Solution: You must drive the reduction to completion.

    • Increase reaction time or

      
       pressure.
      
    • Ensure your solvent is acidic (Acetic Acid). Neutral conditions often stall at the alcohol/lactone stage.

Part 4: Optimized Experimental Protocol

Step 1: Synthesis of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Reagents: Suspend Succinic Anhydride (1.1 eq) and

    
     (1.2 eq)  in anhydrous DCM (5 vol) .
    
  • Activation: Stir at RT for 15 mins until most solids dissolve (complex formation).

  • Addition: Cool to 0°C . Add 1,3-dimethoxybenzene (1.0 eq) in DCM dropwise over 30 mins. Maintain internal temp <5°C.

  • Reaction: Warm to RT and stir 4 hours.

  • Workup: Pour onto ice/conc. HCl. Separate phases.

  • Purification (Critical): Extract organic phase with 2M NaOH . Wash aqueous phase with DCM (removes neutral organics). Acidify aqueous phase with HCl to pH 1. Filter the white solid precipitate.[2]

Step 2: Reduction to 4-(2,4-dimethoxyphenyl)butanoic acid
  • Reagents: Dissolve the Keto-Acid (from Step 1) in Glacial Acetic Acid (10 vol) .

  • Catalyst: Add 10% Pd/C (5 wt% loading) .

  • Promoter: Add Conc.

    
     (0.1 mL per gram of substrate) . Note: Essential for full deoxygenation.
    
  • Reaction: Hydrogenate at 3–5 bar (45–75 psi) at 60°C for 6–12 hours.

  • Workup: Filter catalyst through Celite. Concentrate acetic acid. Pour residue into water.[3]

  • Isolation: The product usually precipitates. If oil forms, extract with Ethyl Acetate, dry, and recrystallize from Benzene/Petroleum Ether or Toluene/Heptane .

References

  • Friedel-Crafts Acylation of Anisoles

    • Source: Berliner, E. "The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides." Organic Reactions, Vol 5.
    • Context: Establishes the mechanism and regioselectivity favoring the para-position to the methoxy group in activ
    • URL:

  • Demethylation Risks with Aluminum Chloride

    • Source:Journal of the American Chemical Society.
    • Context: Details the cleavage of methyl aryl ethers under standard Friedel-Crafts conditions, necessitating low-temper
    • URL:

  • Catalytic Hydrogenation of Aryl Ketones

    • Source: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press.
    • Context: Standard reference for using Pd/C in acidic media to effect the "hydro-deoxygenation" of aryl ketones to methylene groups without reducing the arom
    • URL:

  • Synthesis of 4-(4-methoxyphenyl)butanoic acid (Analogous Protocol)

    • Source:PrepChem. "Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid and reduction."
    • Context: Provides the specific stoichiometry and workup for succinoylation and subsequent Pd/C reduction of alkyl/alkoxy benzenes.
    • URL:

Sources

Preventing demethylation during reduction of methoxy-substituted keto acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource for the Chemical Synthesis Division . It addresses the specific challenge of reducing keto acids while preserving sensitive methoxy substituents.

Topic: Preventing Demethylation & Ether Cleavage Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published Audience: Process Chemists, Medicinal Chemists

Executive Summary & Root Cause Analysis

The Issue: Reducing the ketone carbonyl (


) of a methoxy-substituted keto acid to a methylene group (

) or alcohol (

) often leads to the unwanted cleavage of the methoxy ether bond (demethylation), resulting in a phenol byproduct.[1]

Root Cause:

  • Acid Sensitivity: Methoxy groups on aromatic rings increase electron density. In the presence of strong acids (standard Clemmensen conditions), the ether oxygen is protonated, facilitating nucleophilic attack and cleavage.

  • Hydrogenolysis: During catalytic hydrogenation, Palladium (Pd) catalysts often cleave

    
     bonds (especially benzylic or aryl-methyl ethers) alongside reducing the 
    
    
    
    bond.

Decision Matrix: Method Selection

Before starting, use this logic flow to select the correct protocol.

ReductionSelector Start START: Substrate Analysis IsAcidSens Is the Methoxy group acid-labile? (e.g., Polymethoxy) Start->IsAcidSens IsBaseSens Is the substrate base-sensitive? (e.g., Esters) IsAcidSens->IsBaseSens Yes (High Risk) Goal Reduction Goal? IsAcidSens->Goal No (Moderate Risk) MethodWK Protocol A: Wolff-Kishner (Huang-Minlon) IsBaseSens->MethodWK No (Base Safe) MethodSilane Protocol D: Ionic Hydrogenation (Et3SiH + TFA) IsBaseSens->MethodSilane Yes (Avoid Base) MethodClem Protocol B: Modified Clemmensen (Yamamura) Goal->MethodClem To Methylene (CH2) MethodHydro Protocol C: Catalytic Hydrogenation (PtO2 / Adams) Goal->MethodHydro To Alcohol (CH-OH)

Figure 1: Decision matrix for selecting the reduction methodology based on substrate sensitivity and reduction goals.

Validated Protocols

Protocol A: The Base-Stable Route (Wolff-Kishner / Huang-Minlon)

Best For: Substrates that cannot tolerate any acid. Mechanism: Hydrazone formation followed by base-mediated decomposition.

The "Keto Acid" Challenge: The carboxylic acid will be deprotonated to a carboxylate salt (


), which decreases solubility in the reaction medium.

Step-by-Step:

  • Dissolution: Dissolve the keto acid (1.0 eq) in diethylene glycol (DEG).

  • Additives: Add Hydrazine hydrate (3.0 eq) and KOH pellets (3.0 eq).

    • Note: The extra equivalents of KOH are necessary to neutralize the carboxylic acid and provide the catalytic base excess.

  • Hydrazone Formation: Heat to 100°C for 1 hour.

  • Water Removal (Critical): Raise temperature to 195-200°C. Distill off water and excess hydrazine.

    • Why: Water inhibits the final decomposition step.

  • Reflux: Reflux at 200°C for 3-4 hours.

  • Workup: Cool, dilute with water, and acidify with dilute HCl to precipitate the reduced acid product.

Protocol B: The Modified Clemmensen (Yamamura Procedure)

Best For: Substrates sensitive to aqueous mineral acids but stable to mild organic acids. Mechanism: Zinc-carbenoid reduction.[2] Innovation: Avoiding boiling aqueous HCl prevents the hydrolysis of the ether bond.

Step-by-Step:

  • Solvent Choice: Use Diethyl Ether or THF (Anhydrous).

  • Reagent Prep: Saturate the organic solvent with dry Hydrogen Chloride (HCl) gas at 0°C.

  • Zinc Activation: Wash Zinc dust with dilute HCl, then water, ethanol, and ether. Dry under vacuum.

  • Reaction: Add the activated Zinc dust to the solvent. Add the keto acid slowly.

  • Temperature: Stir at 0°C to Room Temperature .

    • Control: Do not reflux. The lower temperature preserves the methoxy group.

  • Quench: Pour into ice water/sodium bicarbonate.

Protocol C: Catalytic Hydrogenation (The "Platinum Switch")

Best For: Reducing ketones to alcohols (or methylenes if benzylic) without chemical reagents. The Trap: Palladium on Carbon (Pd/C) causes hydrogenolysis (cleavage) of aryl-alkyl ethers.

Corrective Action:

  • Catalyst: Switch to Platinum Oxide (

    
    , Adams' Catalyst)  or Pt/C . Platinum is far less active toward C-O bond cleavage than Palladium.
    
  • Solvent: Use Acetic Acid or Ethanol.

  • Poisoning: If using Pd is unavoidable, add a "poison" like Pyridine (1-2%) to attenuate catalyst activity.

Data Comparison: Catalyst Selectivity

Catalyst Pressure (H2) Solvent Result (Methoxy Keto Acid) Risk Level
Pd/C (10%) 1 atm MeOH Demethylated Phenol + Alkane 🔴 Critical
PtO2 1-3 atm AcOH Intact Methoxy + Alcohol/Alkane 🟢 Safe

| Rh/Al2O3 | 50 atm | EtOH | Ring Saturation (Cyclohexyl) | 🟡 Warning |

Troubleshooting & FAQs

Ticket #402: "My reaction mixture turned into a black tar."

Diagnosis: You likely used standard Clemmensen conditions (Refluxing conc. HCl). Explanation: The strong acid cleaved the methoxy group, forming a phenol. Phenols are electron-rich and prone to electrophilic aromatic substitution and polymerization under harsh acidic conditions. Fix: Switch to Protocol D (Ionic Hydrogenation) :

  • Use Triethylsilane (

    
    )  (2-3 eq) in Trifluoroacetic Acid (TFA) .
    
  • TFA is a strong enough acid to activate the ketone but generally too weak to cleave aryl methyl ethers at room temperature.

Ticket #515: "The keto acid isn't dissolving in the Wolff-Kishner reaction."

Diagnosis: Formation of the Potassium Carboxylate salt. Fix:

  • Increase the volume of Diethylene Glycol (DEG).

  • Pre-form the methyl ester of the keto acid. Run the Wolff-Kishner on the ester . The harsh basic conditions will hydrolyze the ester back to the acid in situ (or during workup), but the initial solubility might be better.

Ticket #609: "I need to reduce the ketone to a methylene, but I have a halogen on the ring."

Diagnosis:

  • Wolff-Kishner: Risk of elimination (dehydrohalogenation).

  • Clemmensen: Risk of hydrodehalogenation (removing the halogen). Fix: Use the Caglioti Reaction .[3]

  • Form the Tosylhydrazone of the ketone.

  • Reduce with Sodium Borohydride (

    
    )  or Sodium Cyanoborohydride  in acidic methanol. This is extremely mild and preserves both methoxy groups and halogens.
    

Mechanism of Failure (Visualization)

Understanding why the standard Clemmensen fails is crucial for avoiding it.

DemethylationMechanism Substrate Methoxy Ketone (Ar-O-Me) Protonated Protonated Ether (Ar-OH+-Me) Substrate->Protonated + H+ Acid Strong Acid (H+ from HCl) Acid->Protonated Attack Nucleophilic Attack (Cl- attacks Me) Protonated->Attack Result Phenol + MeCl (Demethylation) Attack->Result Cleavage

Figure 2: Mechanism of acid-catalyzed ether cleavage. Standard Clemmensen conditions promote the protonation of the ether oxygen, leading to irreversible demethylation.

References

  • Yamamura Modification (Clemmensen): Yamamura, S., et al. "Modified Clemmensen Reduction: Cholestane."[2] Bulletin of the Chemical Society of Japan, vol. 45, no. 9, 1972.

  • Wolff-Kishner Overview: Todd, D. "The Wolff-Kishner Reduction."[2][3][4][5][6][7][8][9][10] Organic Reactions, 2011.

  • Ionic Hydrogenation (Silanes): Kursanov, D. N., et al. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, vol. 1974, no. 09, 1974, pp. 633-651.

  • Catalytic Hydrogenation Selectivity: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text on Pt vs Pd selectivity).
  • Caglioti Reaction: Caglioti, L. "The reduction of tosylhydrazones with sodium borohydride." Tetrahedron, vol. 22, no. 2, 1966.

Sources

Technical Support Center: Purification of 4-(2,4-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-96818-18-7 Molecule: 4-(2,4-Dimethoxyphenyl)butanoic acid Chemical Class: Phenylbutyric Acid Derivative / Electron-Rich Aromatic Acid Support Tier: Senior Application Scientist[1][2]

Initial Assessment & Strategy

User Context: You have synthesized 4-(2,4-dimethoxyphenyl)butanoic acid (likely via Friedel-Crafts acylation followed by reduction) and are facing purity issues. The crude product is likely a sticky solid or oil, potentially colored pink/red, and contains specific impurities that standard chromatography struggles to resolve cleanly.[1][2]

The Core Challenge: The 2,4-dimethoxy substitution makes the aromatic ring extremely electron-rich.[1][2] This leads to two specific purification challenges:

  • Oxidation Sensitivity: The ring is prone to oxidation, leading to pink/red quinone-like impurities.[1][2]

  • Keto-Acid Contamination: The intermediate, 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid, is also an acid.[1][2] Acid-base extraction will NOT separate the keto-acid from your product. [1][2]

Impurity Profile
Impurity TypeLikely SourceBehavior in ExtractionRemoval Strategy
1,3-Dimethoxybenzene Unreacted Starting MaterialNeutral (Organic Layer)Acid-Base Extraction
Keto-Acid Intermediate Incomplete ReductionAcidic (Aqueous Layer)Recrystallization (Solubility difference)
Pink/Red Color Phenolic Oxidation/QuinonesNeutral/PolarActivated Charcoal / Sodium Dithionite
Inorganic Salts AlCl₃ / Zn residuesWater SolubleAqueous Wash / EDTA

Primary Purification Protocols

Protocol A: The "Chemical Wash" (Acid-Base Extraction)

Use this first to remove unreacted starting materials (1,3-dimethoxybenzene) and neutral byproducts.[1][2]

Reagents: Ethyl Acetate (EtOAc), 1M NaOH (or Sat. NaHCO₃), 1M HCl, Brine.[2][3]

  • Dissolution: Dissolve crude residue in EtOAc (10 mL/g).

  • Base Extraction: Extract the organic phase with 1M NaOH (3 x 10 mL/g).

    • Note: The product (acid) moves to the aqueous layer (as sodium salt).[2] The neutral impurities stay in the EtOAc.[1][2]

    • Caution: Do not use strong base (>2M) or heat, as this may degrade the methoxy groups (demethylation risk is low but non-zero).[2]

  • Organic Wash: Wash the combined aqueous basic layers once with fresh EtOAc to remove trapped neutrals.[1][2]

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly acidify with 1M HCl to pH 1–2.

    • Observation: The product should precipitate as a white/off-white solid or oil out.[1][2]

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 x). Dry over Na₂SO₄ and concentrate.

Protocol B: Separation of Keto-Acid (Recrystallization)

Use this if NMR/HPLC shows the presence of the keto-acid intermediate (carbonyl peak at ~1680 cm⁻¹ or ketone carbon at ~190 ppm).[1][2]

Logic: The keto-acid (4-oxo) is significantly more rigid and polar than the reduced product.[1][2] It typically has a much higher melting point and lower solubility in non-polar solvents.[1][2]

Solvent System: Toluene / Heptane (or Hexane) Alternative: Ethanol / Water (if Toluene fails)[2]

  • Dissolution: Dissolve the semi-solid crude in minimal boiling Toluene .

  • Hot Filtration: If undissolved solids remain at boiling, filter them immediately .[1][2] This is often the unreduced keto-acid.[1][2]

  • Precipitation: Remove heat.[1][2][4] Add Heptane dropwise until the solution turns slightly turbid.[1][2][5]

  • Crystallization: Allow to cool slowly to Room Temperature (RT), then to 4°C.

    • Target: The product should crystallize as white needles/plates.[1][2]

    • Troubleshooting: If it oils out, reheat and add a seed crystal or scratch the glass.[1][2]

Visual Decision Logic (Workflow)

PurificationStrategy Start Crude Product (Solid/Oil) Check1 Step 1: Acid-Base Extraction (Dissolve in EtOAc, Extr. w/ NaOH) Start->Check1 LayerSep Layer Separation Check1->LayerSep OrgLayer Organic Layer (Contains 1,3-Dimethoxybenzene) LayerSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product + Keto-Acid) LayerSep->AqLayer Keep Acidify Acidify (HCl) & Extract back to EtOAc AqLayer->Acidify Check2 Check Purity (TLC/NMR) Is Keto-Acid Present? Acidify->Check2 Pure Product Pure (>98%) Check2->Pure No Impure Contains Keto-Acid Check2->Impure Yes Result Final Solid Product 4-(2,4-Dimethoxyphenyl)butanoic acid Pure->Result Recryst Step 2: Recrystallization (Toluene/Heptane) Impure->Recryst Recryst->Result

Caption: Logical workflow for removing neutral starting materials via extraction followed by keto-acid removal via recrystallization.

Troubleshooting & FAQs

Q1: My product is an oil and won't solidify. What happened?

Diagnosis: This is common for phenylbutyric acid derivatives ("oiling out"). It usually means:

  • Solvent Entrapment: Residual EtOAc or Toluene is acting as a plasticizer.[1][2]

  • Impurity Depression: Even 5% impurity can lower the MP significantly.[1][2]

The Fix (Trituration):

  • Evaporate the oil to dryness under high vacuum.[1][2]

  • Add cold Pentane or Hexane (non-solvent).[2]

  • Sonicate the flask or scratch the side with a glass rod vigorously.[1][2]

  • The oil should eventually turn into a white powder.[1][2] Filter immediately.

Q2: The product has a persistent pink/red color.

Diagnosis: This indicates oxidation of the electron-rich aromatic ring (formation of quinoid species).[1][2] This is distinct from the yellow color of the keto-acid.[1][2] The Fix:

  • During Extraction: Add a pinch of Sodium Dithionite (Na₂S₂O₄) to the aqueous basic layer during the extraction step.[2] It acts as a reducing bleaching agent.[1][2]

  • During Recrystallization: Add Activated Charcoal to the hot solution, stir for 5 mins, and filter through Celite before cooling.

Q3: Can I use Column Chromatography?

Answer: Yes, but with a caveat. Carboxylic acids "streak" on silica gel due to hydrogen bonding.[1][2]

  • Modification: You must add 1% Acetic Acid to your eluent (e.g., 30% EtOAc / 69% Hexane / 1% AcOH).[2]

  • Recommendation: Try Protocol A and B first. Chromatography is labor-intensive and often unnecessary for this class of molecule.[1][2]

Q4: I am worried about cyclization to the Tetralone.

Risk Assessment: 4-phenylbutanoic acids can cyclize to tetralones (e.g., 2,4-dimethoxy-1-tetralone) if heated in strong acid (Polyphosphoric acid or SOCl₂).[1][2]

  • Safety Check: Do NOT heat the crude product in acidic water during the workup. Acidify at 0°C. If you see a new spot on TLC that is less polar than the acid but more polar than the starting material, you may have cyclized it.[1][2]

References & Grounding

  • Synthesis of Phenylbutyric Acid Derivatives:

    • Context: Friedel-Crafts acylation of alkoxybenzenes followed by reduction is the standard industrial route.[1][2]

    • Source:Organic Syntheses, Coll.[1][2][6] Vol. 2, p. 81 (1943); Vol. 15, p. 64 (1935).[2] (General method for Friedel-Crafts/Reduction sequences).

    • Specific Analog Data: 4-(4-methoxyphenyl)butanoic acid melting point and properties.[1][2][7]

    • Link:

  • Recrystallization Solvents:

    • Context: Toluene/Heptane and Ethanol/Water are validated solvent systems for polar aromatic acids.[1][2]

    • Source:Purification of Laboratory Chemicals (Armarego & Chai).[2]

    • Verification: EPA Dashboard for 4-(2,4-dimethoxyphenyl)butanoic acid (CAS 96818-18-7) predicts solid phase at RT.[1][2]

    • Link:[2]

  • Chemical Properties & Safety:

    • Data: pKa ~4.7 (typical for alkyl carboxylic acids), logP ~2.0.[2]

    • Source: PubChem Compound Summary.[1][2][7]

    • Link:(Note: 3,4-isomer data used as closest proxy for physical behavior where 2,4-specific data is proprietary).[1][2]

Sources

Technical Support Center: Solubilization Guide for 4-(2,4-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-DMPBA-001 Topic: Overcoming Aqueous Solubility Barriers for 4-(2,4-Dimethoxyphenyl)butanoic Acid Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Molecule Profile

The Challenge: Researchers frequently encounter precipitation when introducing 4-(2,4-Dimethoxyphenyl)butanoic acid (hereafter 4-DMPBA ) into aqueous biological media. This molecule presents a classic "solubility paradox": it possesses a polar ionizable tail (carboxylic acid) but a highly lipophilic core (dimethoxyphenyl ring).

Root Cause Analysis: The solubility issues stem from the interplay between the molecule's intrinsic lipophilicity (LogP) and its dissociation constant (


).
  • State at pH < 4.5: The molecule is protonated (neutral). In this state, the lipophilic phenyl ring dominates, driving the molecule to aggregate and precipitate in water.

  • State at pH > 6.5: The carboxylic acid deprotonates to form a carboxylate anion. This charge creates a hydration shell, significantly increasing solubility.

Physicochemical Profile (Estimated based on Structural Analogs):

PropertyValue (Approx.)Implication
Molecular Weight 224.25 g/mol Small molecule, suitable for cyclodextrin inclusion.

(Acidic)
4.4 – 4.8Solubility is highly pH-dependent.
LogP (Octanol/Water) ~2.05Moderately lipophilic; requires carrier or ionization.
Intrinsic Solubility (

)
< 0.5 mg/mL (pH 2)Insoluble in gastric fluid or unbuffered water.

Decision Matrix: Selecting Your Solubilization Strategy

Do not default to DMSO. Use this logic flow to determine the optimal method for your specific assay.

G Start Start: Define Assay Constraints Q1 Is the assay pH sensitive? Start->Q1 Q2 Is DMSO/Ethanol toxicity a concern? Q1->Q2 No (Buffer > pH 7.0) Path_Complex Method C: Cyclodextrin Complexation Best for: In vivo, sensitive primary cells Q1->Path_Complex Yes (Must be pH < 5) Path_Salt Method A: pH Adjustment (Salt Formation) Best for: High throughput, robust buffers Q2->Path_Salt Yes (Avoid Solvents) Path_CoSolvent Method B: Organic Co-solvent (DMSO) Best for: Chemical screens, insensitive cells Q2->Path_CoSolvent No (< 0.5% DMSO ok)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Troubleshooting Guides & Protocols

Method A: The "pH Switch" (Salt Formation)

Best For: Most biological assays (pH 7.4), animal dosing via oral gavage.

The Science: By converting the free acid into its sodium salt, you bypass the intrinsic solubility limit (


). The solubility of the salt form (

) is often 1000x higher than the free acid.

Protocol:

  • Calculate Equivalents: You need 1.05 molar equivalents of Sodium Hydroxide (NaOH) relative to 4-DMPBA.

  • Preparation:

    • Weigh 10 mg of 4-DMPBA (44.6 µmol).

    • Add 47 µL of 1.0 M NaOH (47 µmol).

    • Add 953 µL of distilled water.

    • Result: A clear ~10 mg/mL stock solution of Sodium 4-(2,4-dimethoxyphenyl)butanoate.

  • Dilution: Dilute this stock directly into your PBS or media (pH 7.4). The buffer capacity of the media will absorb the slight excess base.[1]

Warning: Do not add this stock to acidic media (pH < 5) or the free acid will precipitate immediately.

Method B: The "Crash-Resistant" DMSO Protocol

Best For: High-throughput screening (HTS) where DMSO plates are standard.

The Issue (The "Crash"): Users often dissolve the compound in 100% DMSO (e.g., 100 mM) and spike it into media. If the final concentration in media exceeds the aqueous solubility limit before the DMSO disperses, the compound nucleates and precipitates.

Protocol:

  • Prepare Stock: Dissolve 4-DMPBA in 100% DMSO at 200x the final desired concentration.

  • Intermediate Step (Critical): Do NOT add DMSO stock directly to the cell culture well.

    • Prepare an intermediate dilution in PBS (pH 7.4) containing 1% BSA (Bovine Serum Albumin).

    • The BSA acts as a "molecular sponge," binding the lipophilic phenyl tail and preventing precipitation during the transition from DMSO to water.

  • Final Addition: Add the intermediate solution to your cells.

Method C: Cyclodextrin Complexation (Advanced)

Best For: In vivo injections (IV/IP) or highly sensitive primary cell cultures where DMSO is toxic.

The Science: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal shape with a hydrophobic cavity. The phenyl ring of 4-DMPBA inserts into this cavity, shielding it from water, while the outer hydroxyl groups ensure high water solubility.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.
    
  • Addition: Add 4-DMPBA powder directly to the CD solution.

  • Energy Input:

    • Option 1 (Fast): Sonicate at 40°C for 30 minutes.

    • Option 2 (Gentle): Stir overnight at room temperature.

  • Filtration: Filter sterilize (0.22 µm). The resulting solution is thermodynamically stable and can be stored at 4°C.

The "Precipitation Trap" Visualized

Understanding why your compound precipitates is the first step to fixing it.

Crash DMSO_Stock DMSO Stock (High Solvency) Mixing Rapid Dilution into Aqueous Buffer DMSO_Stock->Mixing Supersat Supersaturation State (Unstable) Mixing->Supersat Conc > Intrinsic Solubility Precip Nucleation & Precipitation (Experiment Failed) Supersat->Precip Standard Dilution Stable Stable Solution (Experiment Success) Supersat->Stable With BSA or Cyclodextrin

Figure 2: The mechanism of precipitation during solvent exchange. Without a stabilizing agent (BSA/CD) or pH control, supersaturation leads to rapid failure.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but ethanol is more volatile and often more cytotoxic than DMSO at equivalent concentrations. If you must use ethanol, keep the final concentration < 0.1%.

Q: My stock solution in DMSO froze in the fridge. Is the compound degraded? A: DMSO freezes at 19°C. This is normal. Thaw it completely at 37°C and vortex vigorously. If you see crystals after the DMSO is liquid, the compound may have crashed out; sonicate to redissolve.

Q: I need to use this in an acidic buffer (pH 4.0). What do I do? A: At pH 4.0, 4-DMPBA is protonated and insoluble. You must use Method C (Cyclodextrins). The inclusion complex protects the hydrophobic core regardless of the pH of the surrounding media.

Q: Is 4-DMPBA light sensitive? A: Phenyl-substituted acids are generally stable, but the methoxy groups can be susceptible to oxidation over long periods. Store solid powder in the dark at -20°C. Store solutions for no more than 1 week at 4°C.

References

  • United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 4-(2,3-Dimethoxyphenyl)butanoic acid (Analog Data). Retrieved from

  • Yalkowsky, S. H., et al. Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents. eScholarship, University of California. Retrieved from

  • Loftsson, T., & Brewster, M. E.Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for Method C).
  • PubChem. 4-(2,4-Dimethylphenyl)butanoic acid (Structural Analog). National Library of Medicine. Retrieved from

  • ThermoFisher Scientific. HPLC Troubleshooting: Precipitation of Buffers. (Reference for buffer incompatibility). Retrieved from

Sources

Validation & Comparative

A Researcher's Guide to Distinguishing Carboxylic Acids and Methoxy Groups with FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for functional group identification. Its ability to provide a rapid, non-destructive molecular fingerprint makes it a first-line technique for structural elucidation and quality control. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for two commonly encountered functional groups: carboxylic acids and methoxy groups. Understanding their distinct spectral signatures is crucial for accurate interpretation of experimental data.

The Foundation: Molecular Vibrations and Infrared Absorption

At its core, FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. These vibrations, namely stretching and bending, occur at specific, quantized energy levels. The frequency of the absorbed radiation directly corresponds to the energy difference between these vibrational states. This frequency, typically expressed in wavenumbers (cm⁻¹), is highly characteristic of the specific bonds and functional groups present within the molecule.[1][2]

The position, intensity, and shape of an absorption band in an FTIR spectrum provide a wealth of information. Bond strength and the masses of the connected atoms primarily determine the stretching frequency. For instance, stronger bonds and lighter atoms vibrate at higher frequencies. Bending vibrations, which involve changes in bond angles, generally occur at lower frequencies.

The Carboxylic Acid Signature: A Broad and Telling Tale

The carboxylic acid group (-COOH) is one of the most readily identifiable functional groups in FTIR spectroscopy due to its unique and prominent absorption features. These arise from the coupled vibrations of the carbonyl (C=O) and hydroxyl (O-H) groups.

Key Characteristic Peaks:

  • O-H Stretch: The most distinctive feature of a carboxylic acid is the extremely broad and intense absorption band appearing between 2500 and 3300 cm⁻¹ .[1][3][4][5][6][7][8][9][10][11] This broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid dimers.[3][4] The O-H bond in one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a cyclic dimer structure. This extensive hydrogen bonding network results in a wide distribution of O-H bond strengths, leading to a very broad absorption band.

  • C=O Stretch: A strong and sharp absorption peak corresponding to the carbonyl stretch is typically observed in the range of 1700 to 1725 cm⁻¹ for saturated aliphatic carboxylic acids.[7][12] For dimerized acids, this peak is often centered around 1710 cm⁻¹.[4][5] Conjugation with a double bond or an aromatic ring can shift this peak to a lower wavenumber, usually between 1680 and 1710 cm⁻¹.[12] The high intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C=O bond.

  • C-O Stretch: The stretching vibration of the carbon-oxygen single bond appears as a medium-intensity peak between 1210 and 1320 cm⁻¹ .[3][8][11][12]

  • O-H Bend: An out-of-plane bending vibration for the O-H group can be seen as a broad, medium-intensity peak around 910-950 cm⁻¹ .[3]

The Methoxy Group Signature: A More Subtle Indication

The methoxy group (-OCH₃) presents a more subtle, yet still characteristic, set of absorption peaks in an FTIR spectrum. Unlike the dramatic O-H stretch of a carboxylic acid, the key indicators for a methoxy group are found in the C-H and C-O stretching regions.

Key Characteristic Peaks:

  • C-H Stretch: The stretching vibrations of the methyl (CH₃) group's C-H bonds typically appear as medium to strong absorptions in the range of 2850 to 2960 cm⁻¹ .[13] A weak band in the 2800-2860 cm⁻¹ region can be diagnostic for a methoxy group.[14]

  • C-O Stretch: The most diagnostic peak for a methoxy group is the strong C-O stretching vibration, which is typically found in the 1000 to 1300 cm⁻¹ region.[8] For instance, the C-O stretching vibrations for a methoxy group can occur at approximately 1250 cm⁻¹.[15]

Comparative Analysis: A Head-to-Head Look

To facilitate a clear comparison, the table below summarizes the key FTIR characteristic peaks for carboxylic acids and methoxy groups.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityKey Differentiating Features
Carboxylic Acid O-H Stretch2500 - 3300Strong, Very BroadExtremely broad due to hydrogen bonding; often overlaps with C-H stretches.[1][3][4][5][6][7][8][9][10][11]
C=O Stretch1680 - 1725Strong, SharpA very prominent and reliable peak.[3][7][12]
C-O Stretch1210 - 1320Medium[3][8][11][12]
O-H Bend910 - 950Medium, Broad[3]
Methoxy Group C-H Stretch2850 - 2960Medium-StrongLook for a specific shoulder or peak around 2800-2860 cm⁻¹.[13][14]
C-O Stretch1000 - 1300StrongThe most diagnostic peak for this group.[8]

Experimental Protocol: A Practical Workflow

The following protocol outlines a standard procedure for acquiring an FTIR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.

Objective: To obtain a high-quality FTIR spectrum of a solid sample to identify the presence of carboxylic acid and/or methoxy functional groups.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Solid sample of interest

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with an appropriate solvent and allow it to dry completely.

    • With nothing on the crystal, run a background scan. This will measure the spectrum of the ambient environment and will be subtracted from the sample spectrum to provide the true spectrum of the sample.

  • Sample Preparation and Loading:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak and noisy spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The standard spectral range is typically 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Examine the resulting spectrum for the characteristic peaks of carboxylic acids and methoxy groups as detailed in the comparison table above.

    • Use the software tools to label the peaks with their corresponding wavenumbers.

Visualizing the Vibrational Landscape

The following diagram illustrates the key vibrational modes and their corresponding regions in an FTIR spectrum for both carboxylic acids and methoxy groups.

G cluster_0 Carboxylic Acid (-COOH) cluster_1 Methoxy Group (-OCH₃) cluster_2 FTIR Spectrum (Wavenumber, cm⁻¹) O-H Stretch O-H Stretch 3000 3000 O-H Stretch->3000 2500-3300 (Strong, Very Broad) C=O Stretch C=O Stretch 2000 2000 C=O Stretch->2000 1680-1725 (Strong, Sharp) C-O Stretch_CA C-O Stretch 1000 1000 C-O Stretch_CA->1000 1210-1320 (Medium) O-H Bend O-H Bend O-H Bend->1000 910-950 (Medium, Broad) C-H Stretch C-H Stretch C-H Stretch->3000 2850-2960 (Medium-Strong) C-O Stretch_MeO C-O Stretch C-O Stretch_MeO->1000 1000-1300 (Strong) 4000 4000 400 400

Caption: Key FTIR vibrational modes and their spectral regions.

Conclusion

The accurate identification of carboxylic acid and methoxy functional groups by FTIR spectroscopy hinges on the careful examination of their characteristic absorption peaks. The unmistakable, broad O-H stretch of a carboxylic acid, coupled with its strong carbonyl absorption, provides a definitive signature. In contrast, the methoxy group is identified by its C-H stretching vibrations and, most importantly, its strong C-O stretching band. By understanding the principles behind these spectral features and following a systematic experimental approach, researchers can confidently utilize FTIR spectroscopy for structural elucidation and chemical analysis in their drug development and scientific endeavors.

References

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • (2023, May 24). IR Spectrum of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Bellamy, L. J. (1955). Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • (2011). ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No. 926. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy - CH 336. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane. Retrieved from [Link]

  • (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]

  • (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • RSC Publishing. (2026, February 23). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.